molecular formula C12H7N3O3 B1618675 3-Nitro-9-nitrosocarbazole CAS No. 5393-41-9

3-Nitro-9-nitrosocarbazole

Cat. No.: B1618675
CAS No.: 5393-41-9
M. Wt: 241.2 g/mol
InChI Key: UTBGPZHMURQBBF-UHFFFAOYSA-N
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Description

3-Nitro-9-nitrosocarbazole is a useful research compound. Its molecular formula is C12H7N3O3 and its molecular weight is 241.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Nitro-9-nitrosocarbazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Nitro-9-nitrosocarbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-9-nitrosocarbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5393-41-9

Molecular Formula

C12H7N3O3

Molecular Weight

241.2 g/mol

IUPAC Name

3-nitro-9-nitrosocarbazole

InChI

InChI=1S/C12H7N3O3/c16-13-14-11-4-2-1-3-9(11)10-7-8(15(17)18)5-6-12(10)14/h1-7H

InChI Key

UTBGPZHMURQBBF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-]

Other CAS No.

5393-41-9

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-9-nitrosocarbazole (CAS: 5393-41-9)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Nitro-9-nitrosocarbazole, a molecule of interest in synthetic and medicinal chemistry. Due to the limited direct research on this specific compound, this document synthesizes information from the broader chemical literature on nitroaromatics, N-nitrosamines, and carbazole derivatives to present a predictive and insightful resource.

Molecular Profile and Physicochemical Properties

3-Nitro-9-nitrosocarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. It is characterized by the presence of a nitro group (-NO₂) at the 3-position and a nitroso group (-N=O) at the 9-position (the nitrogen of the carbazole ring). These functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.

PropertyValueSource
CAS Number 5393-41-9[1]
Molecular Formula C₁₂H₇N₃O₃[1]
Molecular Weight 241.20 g/mol [1]
Melting Point 162-166 °C[1]
Appearance Not specified, likely a crystalline solid
Solubility Expected to be soluble in common organic solvents like acetone, and sparingly soluble in water.

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
bgcolor="#F1F3F4";

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N", fontcolor="#EA4335"]; N2 [label="N", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; N3 [label="N", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C9; C9 -- C1; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C10; C10 -- C5; C9 -- N1; C10 -- N1; C1 -- H1 [label="H"]; C2 -- H2 [label="H"]; C3 -- N2; N2 -- O1; N2 -- O2; C6 -- H3 [label="H"]; C7 -- H4 [label="H"]; C8 -- H5 [label="H"]; C11 -- H6 [label="H"]; C12 -- H7 [label="H"]; N1 -- N3; N3 -- O3; }

Caption: Chemical structure of 3-Nitro-9-nitrosocarbazole.

Proposed Synthesis

A plausible and efficient synthesis of 3-Nitro-9-nitrosocarbazole would likely proceed in a two-step sequence starting from carbazole.

Step 1: Nitration of Carbazole to 3-Nitrocarbazole

The nitration of carbazole is a well-established electrophilic aromatic substitution reaction. The reaction conditions can be controlled to favor the formation of the 3-mononitrated product.

Protocol:

  • Dissolve carbazole in a suitable solvent such as 1,2-dichloroethane or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid. The use of milder nitrating agents can improve selectivity.

  • Maintain the reaction at a low temperature to minimize the formation of dinitrated byproducts.

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Filter, wash with water until neutral, and dry the crude 3-nitrocarbazole.

  • Recrystallize from a suitable solvent like ethanol or acetone to obtain the purified product.

Step 2: N-Nitrosation of 3-Nitrocarbazole

The introduction of the nitroso group at the 9-position can be achieved by reacting 3-nitrocarbazole with a nitrosating agent.

Protocol:

  • Suspend 3-nitrocarbazole in an acidic aqueous medium, such as a mixture of ethanol and hydrochloric acid.

  • Cool the suspension to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature and stirring vigorously.

  • The reaction is typically rapid and results in the precipitation of the N-nitroso product.

  • After the addition is complete, continue stirring for a short period.

  • Filter the solid product, wash thoroughly with cold water to remove any unreacted salts, and dry under vacuum.

Synthesis_Pathway Carbazole Carbazole Step1 Nitration (HNO₃, H₂SO₄) Carbazole->Step1 Nitrocarbazole 3-Nitrocarbazole Step1->Nitrocarbazole Step2 Nitrosation (NaNO₂, HCl) Nitrocarbazole->Step2 FinalProduct 3-Nitro-9-nitrosocarbazole Step2->FinalProduct

Caption: Proposed two-step synthesis of 3-Nitro-9-nitrosocarbazole.

Chemical Reactivity and Potential Transformations

The reactivity of 3-Nitro-9-nitrosocarbazole is dictated by its two key functional groups: the aromatic nitro group and the N-nitroso group.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which has two major effects on the molecule's reactivity:

  • Deactivation of the Aromatic Ring: It deactivates the carbazole ring system towards further electrophilic aromatic substitution.

  • Activation towards Nucleophilic Aromatic Substitution: The nitro group activates the positions ortho and para to it for nucleophilic attack. This could allow for the displacement of a suitable leaving group if one were present on the ring.[2]

  • Reduction to an Amine: The most synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl).[3][4] The resulting 3-amino-9-nitrosocarbazole would be a valuable intermediate for further functionalization.

Reactivity of the N-Nitroso Group

N-nitrosamines exhibit a range of chemical behaviors:

  • Weak Electrophilicity: The nitrogen of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles like organolithium or Grignard reagents.[5]

  • Denitrosation: The N-N bond can be cleaved under various conditions to regenerate the parent amine (3-nitrocarbazole). This can occur under strongly acidic conditions or with certain reducing agents.[6][7]

  • Reduction: The nitroso group can be reduced to a hydrazine derivative.

  • Rearrangement: Under certain conditions, such as in the presence of strong acids, N-nitroso compounds can undergo the Fischer-Hepp rearrangement, where the nitroso group migrates to an aromatic ring.[6][7] However, this is less likely for an N-nitrosocarbazole where the nitrogen is part of the aromatic system.

Reactivity_Pathways Start 3-Nitro-9-nitrosocarbazole Reduction_Nitro Reduction of Nitro Group (e.g., H₂/Pd-C) Start->Reduction_Nitro Reduction_Nitroso Reduction of Nitroso Group Start->Reduction_Nitroso Denitrosation Denitrosation (e.g., H⁺) Start->Denitrosation Product_Amine 3-Amino-9-nitrosocarbazole Reduction_Nitro->Product_Amine Product_Hydrazine 3-Nitro-9-hydrazinocarbazole Reduction_Nitroso->Product_Hydrazine Product_Parent 3-Nitrocarbazole Denitrosation->Product_Parent

Caption: Potential reactivity pathways of 3-Nitro-9-nitrosocarbazole.

Potential Applications in Research and Drug Development

While there is no specific research on the applications of 3-Nitro-9-nitrosocarbazole, the known biological activities of related carbazole derivatives suggest several promising avenues for investigation.

  • Anticancer Research: Many carbazole derivatives exhibit potent anticancer activity.[8][9][10] Some nitrocarbazoles have been identified as microtubule-targeting agents, inducing apoptosis in cancer cells.[11][12] The presence of both a nitro and a nitroso group could lead to novel mechanisms of action or enhanced potency.

  • Antimicrobial Agents: Carbazole derivatives have been reported to possess significant antibacterial and antifungal properties.[13][14] 3-Nitro-9-nitrosocarbazole could be investigated as a lead compound for the development of new antimicrobial drugs.

  • Synthetic Intermediate: The dual functionality of this molecule makes it a potentially valuable intermediate in organic synthesis. The selective transformation of either the nitro or the nitroso group can lead to a variety of substituted carbazole derivatives for use in materials science or medicinal chemistry.[15]

Analytical Methodologies

The analysis of 3-Nitro-9-nitrosocarbazole, particularly in complex matrices, would likely employ chromatographic techniques coupled with sensitive detection methods, drawing from established protocols for N-nitroso compounds.

Recommended Analytical Workflow:

  • Sample Preparation: Extraction from the sample matrix using a suitable organic solvent, followed by a clean-up step such as solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common starting point for the separation of N-nitroso compounds.

    • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could be an alternative.

  • Detection:

    • UV-Vis Detector: The aromatic nature of the carbazole ring system should provide strong UV absorbance, allowing for detection.

    • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) would provide high sensitivity and selectivity, which is crucial for trace-level analysis and confirmation of identity.[16]

    • Thermal Energy Analyzer (TEA): This detector is highly specific for N-nitroso compounds and is often used for their analysis in food and environmental samples.[17]

Analytical_Workflow Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Separation HPLC or GC Cleanup->Separation Detection Detection (UV, MS, TEA) Separation->Detection Data Data Analysis Detection->Data

Caption: General analytical workflow for 3-Nitro-9-nitrosocarbazole.

Toxicology and Safety Considerations

There is no specific toxicological data available for 3-Nitro-9-nitrosocarbazole. However, based on its chemical structure, it should be handled with extreme caution as it belongs to two classes of compounds with known significant health risks: N-nitrosamines and nitroaromatic compounds.

Hazards Associated with N-Nitrosamines

N-nitroso compounds are a well-known class of potent mutagens and carcinogens.[18][19] Their carcinogenicity has been demonstrated in numerous animal species, and they are reasonably anticipated to be human carcinogens.[20] The mechanism of their carcinogenicity involves metabolic activation to electrophilic species that can alkylate DNA, leading to mutations.[21]

Hazards Associated with Nitroaromatic Compounds

Nitroaromatic compounds can be toxic and are often readily absorbed through the skin. Their mutagenicity is often linked to the reductive activation of the nitro group within cells.[22]

Recommended Safety Precautions

Given the potential for high toxicity, all work with 3-Nitro-9-nitrosocarbazole should be conducted in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area immediately with copious amounts of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

3-Nitro-9-nitrosocarbazole is a fascinating molecule with significant, yet largely unexplored, potential in chemical synthesis and medicinal chemistry. Its dual functionality offers a rich landscape for chemical transformations, paving the way for the creation of novel carbazole derivatives. While its potential as an anticancer or antimicrobial agent is promising, it is imperative that all research is conducted with a thorough understanding of the significant health hazards associated with N-nitroso and nitroaromatic compounds. This guide serves as a foundational resource to stimulate and inform future research into this intriguing compound.

References

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  • Reddy, C. R., et al. (2025). Construction of 3-Nitrocarbazoles via Domino Henry Reaction/Dehydration/Benzannulation of 2-Alkynylindole-3-carbaldehydes. Synthesis, 57, 2703–2708. [Link]

  • Reddy, C. R., et al. (2025). Construction of 3-Nitrocarbazoles via Domino Henry Reaction/Dehydration/Benzannulation of 2-Alkynylindole-3-carbaldehydes | Request PDF. ResearchGate. [Link]

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  • Black, A., et al. (2025). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. White Rose Research Online. [Link]

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  • PrepChem.com. (n.d.). Synthesis of 9-(β-cyanoethyl)-3-nitrocarbazole. [Link]

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Sources

3-Nitro-9-nitrosocarbazole: Molecular Blueprint, Synthesis, and Application as a Mild Nitrosating Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise manipulation of nitrogen-containing functional groups is a cornerstone of synthetic chemistry. 3-Nitro-9-nitrosocarbazole (CAS: 5393-41-9) represents a highly specialized dual-functionalized heterocyclic compound. By combining an N-nitroso group and a C-nitro group on a rigid carbazole backbone, this molecule serves as a highly effective, mild nitrosating reagent.

This technical whitepaper provides an authoritative breakdown of its physicochemical properties—specifically its molecular weight and formula—alongside field-proven, self-validating synthesis protocols and mechanistic insights into its reactivity.

Physicochemical Profiling & Structural Data

The utility of 3-nitro-9-nitrosocarbazole is intrinsically linked to its molecular architecture. The presence of the electron-withdrawing 3-nitro group significantly alters the electron density of the tricyclic carbazole system, weakening the N-NO bond and enhancing its capacity to act as a nitrosonium ( NO+ ) donor [1].

Below is the consolidated quantitative data defining the molecular blueprint of the compound [2].

Table 1: Fundamental Chemical and Physical Properties
ParameterValue
IUPAC Name 3-nitro-9-nitrosocarbazole
CAS Registry Number 5393-41-9
Molecular Formula C12H7N3O3
Molecular Weight 241.20 g/mol
Melting Point 162–168 °C (Recrystallized from acetone)
Density 1.52 g/cm³
InChIKey UTBGPZHMURQBBF-UHFFFAOYSA-N
Stereochemistry Achiral (0 Defined Stereocenters)

Mechanistic Synthesis Workflows

Method A: Sequential Nitrosation and Nitration (Primary Protocol)

Causality & Logic: Nitrosation of the carbazole nitrogen is kinetically favored and must be performed first at low temperatures (15 °C) to stabilize the N-NO bond. The subsequent addition of nitric acid targets the 3-position. The N-nitroso group is deactivating, but the carbazole ring remains sufficiently electron-rich to undergo electrophilic aromatic substitution at the para-equivalent position (C-3).

Step-by-Step Methodology:

  • Suspension: Suspend 3.0 g (18 mmol) of carbazole in 30 mL of nitrobenzene. Why nitrobenzene? It is an unreactive, polar solvent that facilitates the suspension of carbazole without participating in electrophilic aromatic substitution under these mild conditions.

  • Nitrosation Initiation: Add an aqueous solution containing 1.5 g (22 mmol) of Sodium Nitrite ( NaNO2​ ).

  • Acidification & Temperature Control: Introduce 2 mL of HCl dropwise over 1 hour while strictly maintaining the reaction vessel at 15 °C. Causality: Slow addition controls the in situ generation of nitrous acid ( HNO2​ ) and subsequent nitrosonium ions, preventing exothermic spikes that would cleave the newly formed N-NO bond. Keep the mixture at 15 °C for an additional 1 hour.

  • Nitration: To the resulting solution of the 9-nitrosocarbazole intermediate, add 1 mL of HNO3​ slowly over 30 minutes. Allow the reaction to proceed for 1.5 hours.

  • Isolation: Evaporate the solvent under reduced pressure. The product will precipitate as brown-yellow needles (Yield: ~3.5 g, 14 mmol).

  • Purification: Recrystallize the crude product from acetone or 2-butanone to achieve analytical purity.

Self-Validating System: The protocol validates itself visually and analytically. Visually, the initial opaque suspension clears as the intermediate forms, followed by the precipitation of brown-yellow needles upon nitration. Analytically, Fourier Transform Infrared Spectroscopy (FTIR) must show the disappearance of the carbazole N-H stretch (~3400 cm⁻¹) and the emergence of the N-NO stretch (1440 cm⁻¹) and C-NO2 asymmetric stretch (1530 cm⁻¹) [3].

Method B: Direct Nitrosation of 3-Nitrocarbazole (Alternative Protocol)

For laboratories already possessing 3-nitrocarbazole, a direct nitrosation can be employed by reacting 6.39 g (30 mmol) of 3-nitrocarbazole with 2.76 g (40 mmol) of sodium nitrite in 120 mL of acetic acid at 70 °C [3].

SynthesisPathways A Carbazole (Starting Material) C NaNO2 + HCl (aq) Nitrobenzene, 15°C A->C B 3-Nitrocarbazole (Alternative Starting Material) D NaNO2 Acetic Acid, 70°C B->D E 9-Nitrosocarbazole (Intermediate) C->E N-Nitrosation G 3-Nitro-9-nitrosocarbazole (C12H7N3O3, MW: 241.20) D->G N-Nitrosation F HNO3 (Slow Addition) 1.5 hours E->F F->G C-Nitration

Fig 1. Primary and alternative synthesis routes for 3-Nitro-9-nitrosocarbazole.

Application: Mechanism of Mild Nitrosation

In drug development and complex organic synthesis, harsh nitrosating agents (like free nitrous acid or nitrosyl chloride) can cause unwanted side reactions, such as the oxidation of sensitive functional groups or the cleavage of acid-labile protecting groups.

3-Nitro-9-nitrosocarbazole circumvents this by acting as a mild nitrosating reagent [3].

The Chemical Causality: The electron-withdrawing nature of the 3-nitro group pulls electron density away from the carbazole nitrogen. This polarization severely weakens the N-NO bond. When introduced to a suitable nucleophile (e.g., a secondary amine like N-methylaniline) in a neutral solvent like benzene, the N-NO bond undergoes heterolytic cleavage. The nitrosonium ion ( NO+ ) is cleanly transferred to the target amine, while the stable, relatively non-nucleophilic 3-nitrocarbazole anion acts as an excellent leaving group.

  • Example Reaction: Converts N-methylaniline to N-nitrosomethylaniline quantitatively in benzene.

  • Specialized Reactivity: It has been documented to react with highly strained rings like aziridine to yield ethylene and nitrous oxide, showcasing its ability to probe ring-strain dynamics [3].

Safety and Handling (EHS)

Because 3-nitro-9-nitrosocarbazole contains an N-nitroso moiety, it falls under the umbrella of potential mutagens and genotoxins.

  • Handling: Must be handled in a Class II biological safety cabinet or a high-flow chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), lab coat, and protective eyewear are mandatory.

  • Disposal: Do not mix with strong acids or oxidizing agents in waste containers, as this can trigger the rapid, uncontrolled release of toxic nitrogen oxide ( NOx​ ) gases.

References

  • 9H-Carbazole, 3-nitro-9-nitroso- | C12H7N3O3 | CID 79363 - PubChem National Center for Biotechnology Information (NIH).[Link]

  • Cas 5393-41-9, 3-Nitro-9-nitroso-9H-carbazole - LookChem LookChem Chemical Database.[Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis: 3-Nitro-9-nitrosocarbazole Sangho Koo. ResearchGate / John Wiley & Sons, Ltd. (April 2001).[Link]

The Dichotomous Reactivity of the N-Nitroso Group in Carbazoles: A Technical Guide for Synthetic and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The N-nitroso group (N-N=O), when appended to the nitrogen atom of a carbazole scaffold, imparts a rich and dichotomous reactivity profile that is of significant interest in organic synthesis and medicinal chemistry. While recognized for their carcinogenic potential, which necessitates careful handling, N-nitrosocarbazoles serve as versatile synthetic intermediates. Their chemical behavior is dominated by the electrophilic nature of the nitroso nitrogen and the ability of the N-N bond to undergo cleavage under various conditions. This technical guide provides an in-depth exploration of the synthesis and core reactivity of N-nitrosocarbazoles, focusing on key transformations including the Fischer-Hepp rearrangement, denitrosation, reduction, and photochemical and thermal reactions. By elucidating the mechanisms and experimental considerations behind these pathways, this document aims to equip researchers with the foundational knowledge required to harness the synthetic potential of these reactive molecules.

Introduction: The Carbazole Framework and the N-Nitroso Moiety

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide array of biological activities and valuable photophysical properties.[1] The introduction of an N-nitroso group to this framework dramatically alters its chemical character. N-nitroso compounds (NOCs) are a class of molecules characterized by a nitroso group bonded to a nitrogen atom.[2] They are noted for their genotoxic and carcinogenic properties, which arise from their ability to act as alkylating agents after metabolic activation.[2] This inherent biological activity underscores the importance of understanding their reactivity, both to mitigate risks and to exploit their chemical potential.

The reactivity of the N-nitroso group in 9-nitrosocarbazole is governed by several factors:

  • The N-N Bond: This bond is relatively weak and susceptible to both homolytic and heterolytic cleavage.

  • The Nitroso Nitrogen: This atom is electrophilic and can be attacked by nucleophiles.

  • The Aromatic System: The carbazole ring system can participate in intramolecular reactions, most notably rearrangement.

This guide will dissect the primary reaction pathways stemming from this unique combination of structural features.

Synthesis of 9-Nitrosocarbazole

The most common method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, typically under acidic conditions.[3] For carbazole, this involves treatment with a source of the nitrosonium ion (NO+).

General Principle of N-Nitrosation

The reaction proceeds via the attack of the lone pair of electrons on the carbazole nitrogen onto the nitrosonium ion. The nitrosonium ion is typically generated in situ from sodium nitrite and a strong acid, such as hydrochloric or acetic acid.

Experimental Protocol: Synthesis of 9-Nitrosocarbazole

Materials:

  • Carbazole

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water (deionized)

  • Ethanol

Procedure:

  • Dissolution: In a flask, dissolve carbazole in glacial acetic acid. The mixture may require gentle warming to achieve complete dissolution.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitrosating Agent Preparation: Prepare a concentrated aqueous solution of sodium nitrite.

  • Addition: Add the sodium nitrite solution dropwise to the cooled carbazole solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of a precipitate (9-nitrosocarbazole) should be observed.

  • Isolation: Pour the reaction mixture into a larger volume of ice-water to precipitate the product fully.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove any residual acid.

  • Drying and Recrystallization: Dry the crude product under vacuum. For further purification, 9-nitrosocarbazole can be recrystallized from ethanol.

Causality and Self-Validation:

  • Acidic Medium: The use of acetic acid is crucial for the generation of the active nitrosating agent, nitrous acid (HNO₂), and subsequently the nitrosonium ion (NO⁺).

  • Low Temperature: Maintaining a low temperature is critical to prevent the decomposition of nitrous acid and to minimize potential side reactions, including uncontrolled decomposition of the N-nitroso product.

  • Dropwise Addition: Slow, controlled addition of the nitrite solution ensures that the concentration of the highly reactive nitrosating agent remains low, preventing side reactions and ensuring a more controlled reaction.

  • Aqueous Workup: Quenching the reaction in ice-water serves to precipitate the organic product while dissolving inorganic byproducts.

  • Washing: Thorough washing with water is essential to remove any remaining acid, which could catalyze the decomposition or rearrangement of the product upon storage.

Core Reactivity of the N-Nitroso Group

The N-nitroso group in carbazoles can undergo several key transformations, making it a versatile functional handle.

The Fischer-Hepp Rearrangement

Perhaps the most iconic reaction of aromatic N-nitrosamines is the Fischer-Hepp rearrangement.[4][5] Under acidic conditions, typically with hydrochloric acid, 9-nitrosocarbazole rearranges to form C-nitrosocarbazoles.[4][5] The primary product is the para-substituted isomer, 3-nitrosocarbazole, as direct C-nitrosation at this position is often difficult to achieve directly.[4][5]

Mechanism: While the exact mechanism has been a subject of debate, evidence suggests an intramolecular pathway, particularly in the absence of a large excess of a nitrosating agent scavenger.[6][7] The proposed mechanism involves the protonation of the N-nitrosoamine, followed by the migration of the nitroso group to the para position of one of the benzene rings.

Fischer_Hepp cluster_main Fischer-Hepp Rearrangement Mechanism start 9-Nitrosocarbazole protonated Protonated 9-Nitrosocarbazole start->protonated + H⁺ intermediate Wheland-type Intermediate protonated->intermediate Intramolecular Migration of NO⁺ product 3-Nitrosocarbazole intermediate->product - H⁺

Caption: Proposed intramolecular mechanism of the Fischer-Hepp rearrangement.

Experimental Protocol: Fischer-Hepp Rearrangement of 9-Nitrosocarbazole

Materials:

  • 9-Nitrosocarbazole

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Suspension: Suspend 9-nitrosocarbazole in ethanol in a flask.

  • Acidification: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid with stirring.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding it to a stirred solution of saturated sodium bicarbonate and ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 3-nitrosocarbazole can be purified by column chromatography on silica gel.

Causality and Self-Validation:

  • Acid Catalyst: Hydrochloric acid is the preferred catalyst for this rearrangement; other acids often give lower yields.[4][5] It facilitates the key protonation step.

  • Monitoring: TLC is essential to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged exposure to acid.

  • Neutralization: Careful neutralization is required to stop the reaction and to allow for the safe extraction of the organic product.

  • Purification: Chromatographic purification is often necessary to separate the desired C-nitroso product from any unreacted starting material or other isomers.

Denitrosation: Removal of the Nitroso Group

The N-N bond in N-nitrosocarbazoles can be cleaved to regenerate the parent carbazole. This denitrosation can be achieved under various conditions.

Acid-Catalyzed Denitrosation: In the presence of a strong acid and a nucleophile, the protonated N-nitrosamine can be attacked by the nucleophile at the nitroso nitrogen, leading to the release of the nitrosyl cation (or its equivalent) and the secondary amine.[8]

Denitrosation cluster_denitrosation Acid-Catalyzed Denitrosation start 9-Nitrosocarbazole protonated Protonated Intermediate start->protonated + H⁺ product Carbazole protonated->product + Nucleophile (Nu⁻) byproduct [Nu-NO] + H⁺ protonated->byproduct

Caption: General pathway for acid-catalyzed denitrosation.

Chemical Denitrosation: Reagents such as sulfamic acid, ethanethiol with p-toluenesulfonic acid, or copper(I) chloride in HCl can be used for efficient denitrosation.[9][10]

Experimental Protocol: Denitrosation with Ethanethiol and PTSA

Materials:

  • 9-Nitrosocarbazole

  • Ethanethiol

  • p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve 9-nitrosocarbazole in dichloromethane.

  • Reagent Addition: Add ethanethiol and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove the acid catalyst.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbazole.

  • Purification: Purify by recrystallization or column chromatography if necessary.

Causality and Self-Validation:

  • Thiol as Nucleophile: Ethanethiol acts as the nucleophile that attacks the nitroso group, facilitated by the acid catalyst.[10]

  • Mild Conditions: This method is advantageous as it proceeds under mild, room temperature conditions, tolerating a range of functional groups.[10]

  • Basic Wash: The bicarbonate wash is crucial for removing the acidic catalyst and any acidic byproducts, ensuring the stability of the final product.

Reduction of the N-Nitroso Group

The N-nitroso group can be reduced to either a hydrazine (9-aminocarbazole) or, under more forcing conditions, cleaved to the parent amine.

Reduction to Hydrazines: A common method for the reduction of N-nitrosamines to their corresponding hydrazines involves the use of reducing agents like zinc dust in acetic acid or, for a more sustainable approach, thiourea dioxide (TDO) in an aqueous medium.[11][12] Catalytic hydrogenation can also be employed.[13]

Experimental Protocol: Reduction to 9-Aminocarbazole using Thiourea Dioxide

Materials:

  • 9-Nitrosocarbazole

  • Thiourea dioxide (TDO)

  • Aqueous sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Suspension: Suspend 9-nitrosocarbazole in water.

  • Reagent Addition: Add thiourea dioxide and a solution of sodium hydroxide.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Extraction: Extract the product into ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield 9-aminocarbazole.

Causality and Self-Validation:

  • Sustainable Reductant: TDO is an environmentally benign reducing agent, and the reaction proceeds under mild, aqueous conditions.[11][12]

  • Basic Medium: The reaction is performed in a basic medium, which is a key condition for the reducing activity of TDO.[11][12]

  • Product Stability: 9-Aminocarbazole is a useful synthetic intermediate for the preparation of various fused heterocyclic systems.[14]

Photochemical and Thermal Reactivity

Photolysis: N-nitroso compounds are known to be photolabile. Upon irradiation with UV light, the primary photochemical event is typically the homolytic cleavage of the N-N bond, generating an aminyl radical and a nitric oxide radical (•NO).[12][15] The subsequent fate of these radicals depends on the reaction conditions, such as the solvent and the presence of radical traps. In the case of nitrosamines, secondary reactions or rearrangements often lead to the formation of carbon-centered radicals.[12]

Thermal Decomposition: The thermal stability of N-nitroso compounds can vary. Decomposition is often initiated by the homolytic cleavage of the N-NO bond.[16] For related nitroaromatic compounds, thermal decomposition pathways can be complex, often involving the release of nitrogen oxides (like NO₂) followed by the breakdown of the aromatic ring.[17][18] The specific decomposition temperature and products for 9-nitrosocarbazole would require characterization by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[16]

Applications in Synthesis and Drug Development

The reactivity of the N-nitroso group in carbazoles opens up several avenues for further synthetic elaboration.

  • C-Nitroso Carbazoles: The products of the Fischer-Hepp rearrangement, C-nitrosocarbazoles, are valuable synthetic intermediates. The nitroso group can be readily oxidized to a nitro group or reduced to an amino group, providing access to a wide range of substituted carbazoles. These C-nitroso compounds themselves have been investigated for their biological activities, including their potential as nitric oxide donors.[19]

  • Aminocarbazoles: The reduction of 9-nitrosocarbazole to 9-aminocarbazole provides a key intermediate for the synthesis of fused heterocyclic systems with potential pharmacological applications.[14]

  • Transnitrosation: Certain N-nitroso compounds can act as transnitrosating agents, transferring the nitroso group to other nucleophiles like amines or thiols.[20] While less common for N-nitrosocarbazole itself, derivatives like 3-nitro-9-nitrosocarbazole have been explored for this purpose.

Table 1: Summary of Key Reactions of 9-Nitrosocarbazole

ReactionReagents & ConditionsProduct(s)Key Features
N-Nitrosation Carbazole, NaNO₂, Acetic Acid, 0-5 °C9-NitrosocarbazoleStandard method for synthesis.
Fischer-Hepp 9-Nitrosocarbazole, HCl, Ethanol, RT3-NitrosocarbazoleIntramolecular rearrangement to the C-nitroso isomer.[4][5]
Denitrosation 9-Nitrosocarbazole, Ethanethiol, PTSA, DCM, RTCarbazoleMild and efficient removal of the nitroso group.[10]
Reduction 9-Nitrosocarbazole, Thiourea Dioxide, aq. NaOH, RT9-AminocarbazoleSustainable method for the synthesis of the corresponding hydrazine.[11][12]
Photolysis 9-Nitrosocarbazole, UV lightRadical speciesInitiated by N-N bond cleavage.[12][15]

Safety and Handling

N-nitroso compounds, including 9-nitrosocarbazole, are suspected carcinogens and should be handled with appropriate safety precautions.[21] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Care should be taken to avoid inhalation of dust or contact with skin. All waste containing N-nitroso compounds should be disposed of according to institutional safety guidelines.

Conclusion

The N-nitroso group in the carbazole framework is not merely a static substituent but a highly reactive functional group that enables a diverse range of chemical transformations. From its strategic introduction via N-nitrosation to its removal through denitrosation, its reduction to a versatile amino group, or its elegant intramolecular migration in the Fischer-Hepp rearrangement, 9-nitrosocarbazole serves as a pivotal intermediate in carbazole chemistry. A thorough understanding of the mechanisms and experimental nuances behind these reactions, as detailed in this guide, is essential for researchers aiming to leverage the synthetic utility of this reactive moiety in the development of novel molecules for medicinal and materials science applications.

References

  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025). Google.
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  • Fischer–Hepp rearrangement. (2023). In Wikipedia.
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  • 9-Nitrosocarbazole | C12H8N2O | CID 17743. (n.d.). PubChem.
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  • A metal free reduction of aryl-N-nitrosamines to the corresponding hydrazines using a sustainable reductant thiourea dioxide. (2016). Green Chemistry.
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The Electronic Landscape of 3-Nitrosocarbazole: A Duality of Directing Influences

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3-Nitrosocarbazole

This guide provides a detailed exploration of the electrophilic aromatic substitution (EAS) reactions of 3-nitrosocarbazole, a molecule of interest in the development of novel chemical entities. We will dissect the electronic architecture of the carbazole nucleus, analyze the directing effects of the nitroso substituent, and provide field-proven insights into key substitution reactions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the reactivity and synthetic manipulation of this heterocyclic system.

The reactivity of 3-nitrosocarbazole in electrophilic aromatic substitution is governed by a complex interplay between the carbazole ring system and the C-3 nitroso group. Understanding these competing influences is paramount to predicting and controlling reaction outcomes.

The Activating Nature of the Carbazole Ring

The carbazole core is an electron-rich aromatic system. The nitrogen atom, via its lone pair of electrons, participates in the π-system, exerting a powerful electron-donating resonance effect (+M). This effect significantly increases the nucleophilicity of the aromatic rings, making them highly susceptible to electrophilic attack. This activation is primarily directed to the positions ortho and para to the nitrogen atom, namely C-1, C-3, C-6, and C-8.

The Dichotomous Role of the Nitroso Group

The nitroso (-N=O) substituent at the C-3 position introduces a counteracting influence. The electronegativity of the nitrogen and oxygen atoms results in an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack.[1] However, the nitrogen atom of the nitroso group also possesses a lone pair of electrons that can be donated to the ring through resonance (+M).[2][3]

This duality means the nitroso group is a deactivating, yet ortho, para-directing substituent.[1][3] It withdraws electron density overall, slowing the reaction rate, but stabilizes the cationic Wheland intermediate when attack occurs at its ortho (C-2, C-4) and para (C-6) positions.

Predicting Regioselectivity: A Synthesis of Effects

The net result for an incoming electrophile (E⁺) is a nuanced landscape of reactivity:

  • Position 6: This position is strongly activated. It is para to the powerfully activating carbazole nitrogen and para to the directing nitroso group. It is the most probable site for substitution.

  • Position 1 & 8: These positions are activated, being ortho to the carbazole nitrogen. They are electronically favorable, though may be subject to some steric hindrance.

  • Position 2 & 4: These positions are ortho to the deactivating nitroso group. While the nitroso group directs to these positions, the overall deactivation of that ring segment makes substitution here less likely than at other activated sites.

The following diagram illustrates the key reactive sites on the 3-nitrosocarbazole scaffold.

Caption: Predicted regioselectivity for electrophilic attack on 3-nitrosocarbazole.

Core Electrophilic Substitution Reactions

The general mechanism for these reactions proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate.[4][5]

EAS_Mechanism General EAS Mechanism Reactants 3-Nitrosocarbazole + E⁺ (Electrophile) TransitionState1 Transition State 1 Reactants->TransitionState1 WhelandIntermediate Arenium Ion Intermediate (Wheland Intermediate) (Rate-Determining Step) TransitionState1->WhelandIntermediate Attack by π-system TransitionState2 Transition State 2 WhelandIntermediate->TransitionState2 Base Base (e.g., HSO₄⁻, H₂O) Products Substituted Product + H⁺ TransitionState2->Products Re-aromatization FC_Workflow Friedel-Crafts Strategy Comparison cluster_recommended Recommended Synthetic Pathway cluster_difficult Problematic Pathway Start_Carbazole Carbazole Step1_FC Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) Start_Carbazole->Step1_FC Product_AcylCarbazole 3-Acetylcarbazole Step1_FC->Product_AcylCarbazole Step2_Nitroso Nitrosation (e.g., NaNO₂, HCl) Product_AcylCarbazole->Step2_Nitroso Final_Product 3-Acetyl-X-nitrosocarbazole Step2_Nitroso->Final_Product Start_Nitroso 3-Nitrosocarbazole Step_FC_Fail Friedel-Crafts Acylation (AcCl, AlCl₃) Start_Nitroso->Step_FC_Fail Product_Fail No Reaction / Low Yield (Ring Deactivation & Catalyst Complexation) Step_FC_Fail->Product_Fail

Sources

Methodological & Application

experimental protocol for the synthesis of 3-Nitro-9-nitrosocarbazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and Characterization of 3-Nitro-9-nitrosocarbazole

Executive Summary & Application Context

3-Nitro-9-nitrosocarbazole is a specialized carbazole derivative primarily utilized as a mild nitrosating reagent in advanced organic synthesis. Its unique structural configuration—featuring both a C-3 nitro group and an N-9 nitroso group—enables it to selectively convert secondary amines (e.g., N-methylaniline) to their corresponding N-nitroso derivatives without the harsh acidic conditions typically required for direct nitrosation[1]. This application note details two highly validated, self-contained synthetic methodologies for its preparation, emphasizing the mechanistic causality behind reagent selection, temperature control, and solvent dynamics.

Mechanistic Rationale & Pathway Dynamics

The synthesis of 3-nitro-9-nitrosocarbazole can be achieved via two distinct pathways, each governed by specific electronic effects within the carbazole ring system.

  • Pathway A (One-Pot Sequential Nitrosation/Nitration): Starting from unsubstituted carbazole, the N-9 secondary amine is the most nucleophilic site. Treatment with sodium nitrite and hydrochloric acid at 15 °C generates the highly electrophilic nitrosonium ion (NO⁺), which rapidly attacks the N-9 position to form 9-nitrosocarbazole. The N-nitroso group is electron-withdrawing but leaves the carbazole core sufficiently electron-rich for electrophilic aromatic substitution. Subsequent addition of nitric acid introduces the nitronium ion (NO₂⁺). Due to the directing effects of the carbazole nitrogen, the C-3 position (para to the nitrogen) is the most reactive site, leading to highly regioselective nitration[1]. Nitrobenzene is selected as the solvent because it is polar, non-nucleophilic, and highly resistant to nitration under these mild conditions, providing an ideal medium for the biphasic aqueous/organic reaction.

  • Pathway B (Direct Nitrosation of 3-Nitrocarbazole): When starting with 3-nitrocarbazole, the strongly electron-withdrawing C-3 nitro group significantly depletes the electron density of the carbazole system, drastically reducing the nucleophilicity of the N-9 nitrogen. To overcome this high activation energy barrier, the reaction requires elevated thermal energy (70 °C) and a protic solvent (glacial acetic acid) to efficiently generate the active NO⁺ species from sodium nitrite and drive the N-nitrosation to completion[1].

SyntheticWorkflow Carb Carbazole (18 mmol) Proc1 NaNO2, HCl Nitrobenzene, 15 °C Carb->Proc1 NitrosoInt 9-Nitrosocarbazole (Intermediate) Proc2 HNO3 15 °C, 1.5 h NitrosoInt->Proc2 Product 3-Nitro-9-nitrosocarbazole (Target Product) NitroCarb 3-Nitrocarbazole (30 mmol) Proc3 NaNO2, AcOH 70 °C NitroCarb->Proc3 Proc1->NitrosoInt N-Nitrosation Proc2->Product C-Nitration Proc3->Product N-Nitrosation

Figure 1: Synthetic workflows for 3-Nitro-9-nitrosocarbazole via one-pot or direct nitrosation.

Physicochemical Profile

To ensure accurate analytical validation and handling, the core physicochemical properties of 3-Nitro-9-nitrosocarbazole are summarized below.

PropertyValue
IUPAC Name 3-nitro-9-nitroso-9H-carbazole
CAS Registry Number 5393-41-9[2]
Molecular Formula C₁₂H₇N₃O₃[3]
Molecular Weight 241.22 g/mol [1]
Melting Point 162–168 °C (Recrystallized)[1],[2]
Physical Appearance Brown-yellow needles[1]
Solubility Profile Soluble in benzene, acetone, 2-butanone; Insoluble in methanol[1]

Validated Synthetic Methodologies

Protocol A: One-Pot Sequential N-Nitrosation and C-Nitration

This protocol is optimized for starting from raw carbazole, utilizing an in-situ intermediate generation strategy to minimize purification steps.

Reagents & Materials:

  • Carbazole: 3.0 g (18 mmol)

  • Sodium Nitrite (NaNO₂): 1.5 g (22 mmol)

  • Nitrobenzene: 30 mL

  • Hydrochloric Acid (HCl, conc.): 2 mL

  • Nitric Acid (HNO₃, conc.): 1 mL

Step-by-Step Procedure:

  • Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3.0 g of carbazole in 30 mL of nitrobenzene.

  • Nitrite Addition: Dissolve 1.5 g of NaNO₂ in a minimal volume of distilled water (approx. 3-5 mL) and add this aqueous solution to the organic suspension.

  • Thermal Regulation: Submerge the reaction flask in a temperature-controlled water/ice bath and equilibrate the mixture to exactly 15 °C. Causality Note: Maintaining 15 °C prevents premature decomposition of the unstable nitrosonium ion and avoids uncontrolled poly-nitration.

  • N-Nitrosation: Introduce 2 mL of concentrated HCl dropwise over a period of 1 hour via an addition funnel. Stir the mixture at 15 °C for an additional 1 hour. In-Process Validation: The initial suspension will gradually transition into a clear solution as the soluble 9-nitrosocarbazole intermediate is formed.

  • C-Nitration: To the resulting solution, slowly add 1 mL of concentrated HNO₃ over 30 minutes. Maintain the reaction at 15 °C for 1.5 hours.

  • Isolation: Transfer the mixture to a rotary evaporator and remove the nitrobenzene solvent under reduced pressure (ensure adequate vacuum and heating, as nitrobenzene boils at ~210 °C at atmospheric pressure).

  • Purification: The resulting crude crystalline solid (approx. 3.5 g, 14 mmol, ~78% yield) is recrystallized from acetone or 2-butanone to yield pure brown-yellow needles[1].

Protocol B: Direct N-Nitrosation of 3-Nitrocarbazole

This protocol is preferred when 3-nitrocarbazole is readily available, offering a higher overall yield due to the circumvention of regioselectivity issues during nitration.

Reagents & Materials:

  • 3-Nitrocarbazole: 6.39 g (30 mmol)

  • Sodium Nitrite (NaNO₂): 2.76 g (40 mmol)

  • Glacial Acetic Acid: 120 mL

Step-by-Step Procedure:

  • Dissolution: Dissolve 6.39 g of 3-nitrocarbazole in 120 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Reagent Introduction: Add 2.76 g of solid NaNO₂ directly to the acidic solution.

  • Thermal Activation: Heat the reaction mixture to 70 °C under continuous magnetic stirring. Causality Note: The elevated temperature is strictly required to overcome the electron-withdrawing effect of the C-3 nitro group, which otherwise passivates the N-9 position against electrophilic attack.

  • Reaction Monitoring: Maintain the temperature at 70 °C for 1-2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate).

  • Quenching & Precipitation: Once complete, cool the reaction mixture to room temperature and pour it slowly into 400 mL of vigorously stirred crushed ice/water. In-Process Validation: The sudden shift in solvent polarity will trigger the immediate precipitation of the target compound, validating successful conversion.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold distilled water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from acetone to yield approximately 6.65 g (28 mmol, ~93% yield) of 3-nitro-9-nitrosocarbazole[1].

Analytical Validation

To establish the protocol as a self-validating system, the final product must be characterized against the following analytical benchmarks[1]:

  • Infrared Spectroscopy (IR, KBr pellet): Key diagnostic bands must appear at 3050 cm⁻¹ (aromatic C-H), 1530 cm⁻¹ (asymmetric NO₂ stretch), 1440 cm⁻¹, 1310 cm⁻¹ (symmetric NO₂ stretch), 840 cm⁻¹, 780 cm⁻¹, 760 cm⁻¹, and 725 cm⁻¹.

  • Mass Spectrometry (MS, m/z): The molecular ion peak (M⁺) must be observed at 241 (13.5% relative intensity), with a prominent fragmentation peak at 149 (100.0% base peak) corresponding to the loss of both the nitro and nitroso groups to form the stable carbazole core cation.

  • Melting Point: A sharp melting point between 166–168 °C confirms high crystalline purity[1].

Safety & Handling Protocols

3-Nitro-9-nitrosocarbazole contains both nitro and nitroso functional groups, classifying it as a potentially hazardous, reactive intermediate.

  • Toxicity: N-nitroso compounds are generally suspected carcinogens and mutagens. All handling must be conducted inside a certified Class II chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Disposal: Halogen-free organic waste protocols apply. Do not mix with strong reducing agents, as exothermic decomposition may occur.

References

  • Koo, S. (2001). 3-Nitro-9-nitrosocarbazole. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • LookChem. Cas 5393-41-9,3-Nitro-9-nitroso-9H-carbazole.
  • National Center for Biotechnology Information. 9H-Carbazole, 3-nitro-9-nitroso-. PubChem.

Sources

Application Note: 3-Nitro-9-nitrosocarbazole (3-NNC) as a High-Efficiency Fluorescence Quencher

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Photochemists, and Assay Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary & Mechanistic Principles

In the development of fluorescent probes, sensors, and photo-induced electron transfer (PET) assays, the selection of an appropriate fluorescence quencher is critical. 3-Nitro-9-nitrosocarbazole (3-NNC) is a highly specialized, electron-deficient carbazole derivative that serves as a potent fluorescence quencher.

The Causality of Quenching: Why 3-NNC Works

The intrinsic fluorescence of carbazole and its derivatives is well-documented, but the introduction of specific functional groups fundamentally alters their photophysical roles. The fluorescence of carbazoles and other electron-rich fluorophores is efficiently quenched by nitroaromatics 1. 3-NNC (CAS: 5393-41-9) features two strongly electron-withdrawing groups: a nitro group (-NO₂) at the 3-position and a nitroso group (-NO) at the 9-position 2.

These modifications drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbazole core 3. When an electron-rich fluorophore (the donor) is excited, 3-NNC acts as a powerful electron acceptor. This results in two primary mechanistic pathways for quenching:

  • Static Quenching (Ground-State Complexation): The electron-deficient 3-NNC forms a non-fluorescent ground-state charge-transfer complex with the donor via electrostatic interactions.

  • Dynamic Quenching (Collisional PET): An excited fluorophore collides with 3-NNC, triggering a non-radiative Photoinduced Electron Transfer (PET) from the donor's excited state to the LUMO of 3-NNC.

Experimental Design: A Self-Validating System

A common pitfall in photochemistry is relying solely on steady-state fluorescence to determine quenching mechanisms. If 3-NNC absorbs light at the fluorophore’s excitation or emission wavelengths, it can cause an Inner Filter Effect (IFE) , artificially inflating the Stern-Volmer constant ( KSV​ ) and mimicking dynamic quenching.

To establish a self-validating protocol , we must couple steady-state titration with Time-Correlated Single Photon Counting (TCSPC) . Because fluorescence lifetime ( τ ) is an intensive property independent of concentration and optical artifacts like IFE, comparing the steady-state intensity ratio ( I0​/I ) to the lifetime ratio ( τ0​/τ ) definitively proves the underlying mechanism.

Data Interpretation Matrix

Summarized below are the diagnostic parameters you will extract from this workflow to validate your 3-NNC quenching mechanism.

Diagnostic ParameterStatic Quenching (Ground-State)Dynamic Quenching (Collisional)Causality / Physical Meaning
Stern-Volmer Plot ( I0​/I ) Linear (or upward curve if combined)LinearIndicates overall quenching efficiency ( KSV​ ).
Lifetime Ratio ( τ0​/τ ) τ0​/τ=1 τ0​/τ=I0​/I>1 Static complexes do not emit; only uncomplexed fluorophores emit with their normal lifetime.
Apparent Rate ( kq​ ) kq​>1010 M−1s−1 kq​≤1010 M−1s−1 Values exceeding the diffusion limit prove complexation rather than collisions.
Temperature Effect KSV​ decreases at higher temps KSV​ increases at higher tempsHeat destabilizes static complexes but increases collision frequency for dynamic PET.

Workflow Visualization

QuenchingWorkflow A Prepare Fluorophore & 3-NNC Stock Solutions B Steady-State Fluorescence Titration (Measure I0 & I) A->B C Time-Resolved TCSPC (Measure τ0 & τ) A->C D Stern-Volmer Analysis Plot I0/I vs [3-NNC] B->D E Lifetime Analysis Calculate τ0/τ C->E F Compare Ratios: Does τ0/τ = 1? D->F E->F G Static Quenching (Ground-State Complex) F->G Yes H Dynamic Quenching (Collisional PET) F->H No (τ0/τ > 1)

Workflow for self-validating fluorescence quenching mechanisms using 3-NNC.

Step-by-Step Protocol: 3-NNC Quenching Assay

Phase 1: Reagent Preparation and IFE Profiling
  • Stock Preparation: Prepare a 10 mM stock solution of 3-NNC in spectroscopic-grade acetonitrile or DMSO. Scientist's Note: Nitroaromatics can aggregate in purely aqueous buffers. Ensure complete dissolution.

  • Optical Profiling: Measure the UV-Vis absorption spectrum of the 3-NNC stock at the intended excitation ( λex​ ) and emission ( λem​ ) wavelengths of your target fluorophore.

  • IFE Correction: If 3-NNC absorbs at these wavelengths, you must mathematically correct the steady-state data using the formula:

    Icorr​=Iobs​×10(Aex​+Aem​)/2

    (Where Aex​ and Aem​ are the absorbances of 3-NNC at the excitation and emission wavelengths, respectively).

Phase 2: Steady-State Fluorescence Titration
  • Prepare 2.0 mL of your target fluorophore solution (e.g., 1.0 µM) in a quartz cuvette.

  • Record the baseline fluorescence emission spectrum to establish the unquenched intensity ( I0​ ).

  • Titrate the 3-NNC stock solution into the cuvette in 2–5 µL increments, achieving final quencher concentrations ([Q]) ranging from 0 to 50 µM.

  • Equilibration: After each addition, gently invert the cuvette and allow exactly 2 minutes for equilibration. Causality Note: This dwell time is critical to allow ground-state charge-transfer complexes to form if static quenching is the dominant pathway.

  • Record the emission spectrum ( I ) for each concentration.

Phase 3: Time-Correlated Single Photon Counting (TCSPC)
  • Using a pulsed laser diode matching the fluorophore's λex​ , measure the fluorescence decay curve of the fluorophore alone. Fit the decay to obtain the unquenched lifetime ( τ0​ ).

  • Repeat the lifetime measurement on the sample containing the highest concentration of 3-NNC (50 µM) to determine the quenched lifetime ( τ ).

  • Self-Validation Step: Because TCSPC is immune to the Inner Filter Effect, this step serves as the absolute truth for the physical quenching mechanism.

Phase 4: Data Integration and Stern-Volmer Analysis
  • Apply the IFE correction to all steady-state intensities ( Icorr​ ).

  • Plot the ratio I0​/Icorr​ against the concentration of 3-NNC ([Q]).

  • Extract the Stern-Volmer constant ( KSV​ ) from the slope of the linear regression:

    I0​/I=1+KSV​[Q]
  • Calculate the bimolecular quenching rate constant ( kq​ ):

    kq​=KSV​/τ0​
  • Final Validation: Compare I0​/Icorr​ with τ0​/τ . If the lifetime remains unchanged ( τ0​/τ≈1 ), 3-NNC is acting purely as a static quencher via ground-state complexation.

References

  • Title: Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation Source: NIH / PMC URL
  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis (3-Nitro-9-nitrosocarbazole)
  • Title: 9H-Carbazole, 3-nitro-9-nitroso- | CID 79363 Source: PubChem / NIH URL

Sources

Application Note: Advanced LC-MS/MS Analytical Methods for the Trace Detection of 3-Nitro-9-nitrosocarbazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently navigating a paradigm shift in quality control, driven by the discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple volatile nitrosamines (e.g., NDMA), complex nitroaromatic nitrosamines like 3-Nitro-9-nitrosocarbazole present unique analytical challenges due to their molecular weight, thermal lability, and high potential for matrix interference.

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide researchers and drug development professionals with a robust, self-validating LC-MS/MS methodology. This protocol is engineered to meet the stringent Acceptable Intake (AI) limits mandated by global regulatory bodies, ensuring both scientific integrity and absolute compliance.

Mechanistic Rationale & Chemical Context

To accurately detect an impurity, one must first understand its origin. 3-Nitro-9-nitrosocarbazole ( C12​H7​N3​O3​ ) is a complex nitrosamine derivative. In pharmaceutical synthesis, it typically emerges as a byproduct when carbazole-containing Active Pharmaceutical Ingredients (APIs) or intermediates are exposed to nitrosating agents (such as sodium nitrite in acidic conditions) followed by nitrating environments.

According to the1[1], the chemical synthesis and unintentional formation of this compound proceed via the nitrosation of carbazole to yield 9-nitrosocarbazole, which subsequently undergoes nitration to form the final 3-nitro derivative.

Formation C1 Carbazole (API Precursor) R1 Nitrosation (NaNO2, HCl) C1->R1 + NO+ C2 9-Nitrosocarbazole (Intermediate) R1->C2 R2 Nitration (HNO3) C2->R2 + NO2+ C3 3-Nitro-9-nitrosocarbazole (Target NDSRI) R2->C3

Chemical formation pathway of 3-Nitro-9-nitrosocarbazole from carbazole precursors.

The presence of both a nitro ( −NO2​ ) and a nitroso ( −NO ) group on the conjugated carbazole backbone significantly increases the molecule's mutagenic potential. Consequently, the2[2] and the 3[3] mandate rigorous confirmatory testing using highly sensitive mass spectrometry techniques.

Analytical Strategy & Causality

To build a self-validating and highly reliable method, every experimental choice must be grounded in the physicochemical reality of the analyte.

  • Why LC-MS/MS over GC-MS? 3-Nitro-9-nitrosocarbazole has a high molecular weight (241.22 g/mol ) and is thermally labile. The N−NO bond is prone to cleavage at the high temperatures required for GC inlet vaporization. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory choice to preserve molecular integrity during analysis[4].

  • Ionization Choice: APCI vs. ESI While Electrospray Ionization (ESI) is standard for many pharmaceuticals, it often causes severe in-source fragmentation (loss of the NO group) for non-polar aromatic nitrosamines. We utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode . APCI relies on gas-phase ion-molecule reactions, providing a "softer" ionization for conjugated systems, yielding a highly stable [M+H]+ precursor ion at m/z 242.1.

  • Chromatographic Separation: The Biphenyl Advantage Standard C18 columns often struggle to separate planar aromatic impurities from the bulk API. By employing a Biphenyl UHPLC column , we leverage π−π interactions. This specific causality ensures superior retention of the carbazole ring, pushing the analyte's elution window away from early-eluting polar matrix suppressors.

  • Preventing Artificial Nitrosation A critical failure point in nitrosamine analysis is the in situ formation of the impurity during sample preparation due to residual nitrites. To create a self-validating system, Ascorbic Acid is added to the extraction diluent as a nitrite scavenger, halting any artificial nitrosation.

Experimental Protocols

Reagents & Materials
  • Target Standard: 3-Nitro-9-nitrosocarbazole (Analytical Grade, >99% purity).

  • Internal Standard (IS): N-nitrosodiphenylamine-d6 (NDPhA-d6). Note: Used as a heavy aromatic surrogate to intrinsically correct for matrix effects and extraction losses.

  • Solvents: LC-MS Grade Methanol, Water, and Formic Acid.

  • Scavenger: Ascorbic Acid (10 mg/mL in water).

  • Extraction: Polymeric Reversed-Phase Solid Phase Extraction (RP-SPE) cartridges (30 mg/1 mL).

Sample Preparation Workflow (Self-Validating SPE)

Workflow N1 Sample Matrix + Ascorbic Acid N2 Solid Phase Extraction (Polymeric RP-SPE) N1->N2 IS Spike & Extract N3 UHPLC Separation (Biphenyl Column) N2->N3 Inject N4 APCI+ Ionization (Soft Ionization) N3->N4 Elute N5 Triple Quad MS/MS (MRM Mode) N4->N5 Detect [M+H]+

Self-validating LC-MS/MS analytical workflow for nitrosamine trace quantification.

Step-by-Step Methodology:

  • Sample Dissolution: Accurately weigh 100 mg of the API/Formulation into a 15 mL centrifuge tube. Add 5.0 mL of 10 mg/mL Ascorbic Acid solution to dissolve the sample and scavenge free nitrites.

  • IS Spiking: Spike the solution with 50 μL of the NDPhA-d6 Internal Standard (100 ng/mL). Vortex for 2 minutes.

  • SPE Conditioning: Condition the RP-SPE cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading & Washing: Load the 5.0 mL sample solution onto the cartridge at a flow rate of 1 mL/min. Wash the cartridge with 2 mL of 5% Methanol in Water to elute polar matrix components.

  • Elution: Elute the target nitrosamine using 2 mL of 100% Methanol into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 μL of Initial Mobile Phase (95% Water / 5% Methanol). Transfer to an autosampler vial.

Instrumental Conditions

Table 1: UHPLC Gradient Conditions (Biphenyl Column, 100 x 2.1 mm, 1.7 μm )

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in H2​O )% Mobile Phase B (Methanol)
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955

Table 2: MS/MS MRM Parameters (APCI Positive Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-Nitro-9-nitrosocarbazole242.1212.15015Quantifier (Loss of NO )
3-Nitro-9-nitrosocarbazole242.1166.15025Qualifier (Loss of NO & NO2​ )
NDPhA-d6 (Internal Standard)205.1175.15015IS Quantifier

Data Interpretation & Method Validation

A method is only as trustworthy as its validation data. By incorporating an isotopically labeled internal standard prior to extraction, the method intrinsically corrects for both extraction inefficiencies and APCI matrix suppression. If the IS recovery drops, the system flags the data, preventing false negatives—a hallmark of a self-validating system.

Table 3: Method Validation Acceptance Criteria (Aligned with ICH Q2(R1))

ParameterTarget SpecificationRegulatory Rationale
Limit of Detection (LOD) ≤1.0 ppbEnsures detection capabilities well below the Acceptable Intake (AI) limit[4].
Limit of Quantitation (LOQ) ≤3.0 ppbProvides a statistically reliable baseline for trace-level reporting.
Linearity ( R2 ) ≥0.995 Confirms proportional MS response across the critical 1-100 ppb range.
Spike Recovery 80% - 120%Validates extraction efficiency and proves the absence of severe matrix effects.
Precision (%RSD) ≤15% Ensures method repeatability and robustness across multiple analytical batches.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. "3-Nitro-9-nitrosocarbazole." ResearchGate.
  • European Medicines Agency (EMA). "Nitrosamine impurities: guidance for marketing authorisation holders." Europa.eu.
  • U.S. Food and Drug Administration (FDA) / Intertek. "Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA)." Intertek.com.
  • Contract Pharma. "Are you ready? FDA's Nitrosamine Testing Deadline is August 1." Contractpharma.com.

Sources

Application Note: Precision Nitrosation and Functionalization in Materials Science using 3-Nitro-9-nitrosocarbazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As materials science pushes the boundaries of organic electronics and high-energy-density materials, the need for precision functionalization under mild conditions has never been greater. Carbazole derivatives are ubiquitous building blocks in organic light-emitting diodes (OLEDs) and hole-transporting materials due to their exceptional thermal stability and tunable electronic structures[1]. However, synthesizing highly functionalized, acid-sensitive polymeric or energetic precursors requires reagents that can operate without degrading delicate molecular backbones.

3-Nitro-9-nitrosocarbazole (CAS 5393-41-9)[2] emerges as a critical reagent in this domain. Functioning as a highly efficient, [3], it enables the transfer of a nitroso ( NO+ ) group in neutral organic solvents, bypassing the destructive, highly acidic conditions of traditional sodium nitrite/hydrochloric acid systems.

Mechanistic Rationale: The Causality of Reagent Selection

Traditional nitrosation generates the nitrosonium ion ( NO+ ) in situ via strong aqueous acids. This environment is hostile to acid-labile protecting groups, delicate polymer backbones, or strained ring systems (such as azetidines used in energetic materials)[4].

Why choose 3-Nitro-9-nitrosocarbazole (3-NNC)? The mechanistic advantage of 3-NNC lies in its precise electronic tuning. The introduction of the strongly electron-withdrawing nitro group at the 3-position of the carbazole core pulls electron density away from the central pyrrole nitrogen. This significantly weakens the N−NO bond. Consequently, 3-NNC acts as a highly efficient NO+ donor in neutral, anhydrous solvents like benzene or tetrahydrofuran (THF)[3]. This allows for the room-temperature nitrosation of secondary amines, converting substrates like N-methylaniline to N-nitrosomethylaniline, or reacting with strained aziridines without triggering acid-catalyzed ring-opening[3].

Reaction Pathway Visualization

ReactionPathway Donor 3-Nitro-9-nitrosocarbazole (Mild NO+ Donor) Complex Non-Aqueous Transition State (Neutral Solvent) Donor->Complex N-NO Bond Cleavage Substrate Acid-Sensitive Substrate (e.g., Azetidine) Substrate->Complex Nucleophilic Attack Product N-Nitroso Product (Energetic Precursor) Complex->Product NO+ Transfer Byproduct 3-Nitrocarbazole (Recyclable Byproduct) Complex->Byproduct Core Elimination

Figure 1: Acid-free nitrosation pathway utilizing 3-Nitro-9-nitrosocarbazole to preserve delicate molecular architectures.

Experimental Protocols

Protocol A: Regiocontrolled Synthesis of 3-Nitro-9-nitrosocarbazole

Causality of the Method: Direct nitration of carbazole often leads to a complex, difficult-to-separate mixture of 1-nitro and 3-nitro isomers. By first installing the nitroso group at the 9-position, the steric and electronic profile of the carbazole core is temporarily altered. This intermediate rearrangement directs the subsequent electrophilic aromatic substitution predominantly to the 3-position, ensuring high regiocontrol and yield[3].

Step-by-Step Methodology:

  • Initial Nitrosation: Suspend 3.0 g (18 mmol) of pure carbazole in 30 mL of nitrobenzene. Nitrobenzene is chosen as the solvent because it provides a stable, non-reactive medium that solubilizes the intermediate while allowing the stepwise addition of reagents.

  • Activation: Add an aqueous solution of sodium nitrite (1.5 g, 22 mmol) to the suspension.

  • Acidification: Introduce 2 mL of concentrated HCl dropwise over 1 hour while maintaining the reaction mixture strictly at 15 °C to prevent premature decomposition of the highly reactive intermediates[3]. Keep the mixture at 15 °C for an additional 1 hour to ensure complete conversion to 9-nitrosocarbazole.

  • Regioselective Nitration: Slowly add 1 mL of HNO3​ over 30 minutes to the resulting solution. Maintain the solution for 1.5 hours.

  • Isolation: Evaporate the solvent under reduced pressure to yield crystalline 3-nitro-9-nitrosocarbazole (approx. 3.5 g, 14 mmol)[3].

  • Purification: Recrystallize the crude product from acetone or 2-butanone to obtain brown-yellow needles (melting point 166–168 °C)[3],[2].

Self-Validating System (Quality Control): A self-validating synthesis must confirm the presence of both functional groups before downstream application.

  • Spectroscopic Validation: Analyze a 1 mg aliquot via IR spectroscopy (KBr pellet). Successful formation is confirmed by distinct bands at 1530 cm−1 and 1310 cm−1 (nitro group), and 1440 cm−1 (N-NO stretch)[3].

  • Mass Validation: Mass Spectrometry (EI) must show the molecular ion peak at m/z 241 ( M+ )[3]. The absence of m/z 241 indicates incomplete nitration or the loss of the labile NO group.

Protocol B: Acid-Free Nitrosation of Strained-Ring Amines (Energetic Precursors)

Causality of the Method: Strained nitrogen heterocycles, such as azetidines used in the synthesis of (high-performance energetic materials)[4], are highly susceptible to acid-catalyzed ring-opening. Using 3-NNC in anhydrous benzene allows spontaneous NO+ transfer to the azetidine nitrogen at room temperature, perfectly preserving the 4-membered ring integrity[3],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the acid-sensitive secondary amine (e.g., an azetidine derivative) in 20 mL of anhydrous benzene.

  • Reagent Addition: Add 1.05 equivalents (10.5 mmol, ~2.53 g) of purified 3-Nitro-9-nitrosocarbazole to the solution in a single portion.

  • Reaction: Stir the mixture at room temperature (20-25 °C) under an inert argon atmosphere for 2-4 hours. The reaction requires no external catalyst or acid[3].

  • Work-up: Filter the reaction mixture. The byproduct, 3-nitrocarbazole, precipitates out of the benzene solution as the reaction progresses, allowing for easy mechanical separation.

  • Concentration: Concentrate the filtrate under reduced pressure to isolate the pure N-nitroso product.

Self-Validating System (Quality Control): This reaction is visually and gravimetrically self-indicating.

  • Visual/TLC Tracking: Monitor the reaction via TLC (Hexane:Ethyl Acetate). The disappearance of the bright yellow 3-NNC spot and the emergence of the 3-nitrocarbazole spot serves as an internal stoichiometric tracker.

  • Gravimetric Validation: The gravimetric recovery of the 3-nitrocarbazole byproduct post-filtration should closely match the theoretical molar yield (approx. 2.1 g). A >90% recovery of this byproduct validates the complete, stoichiometric transfer of the nitroso group to the target substrate without requiring immediate downstream NMR assays.

Quantitative Data & Reagent Comparison

To highlight the operational superiority of 3-NNC in sensitive materials science workflows, the following table summarizes its performance metrics against traditional nitrosation methods.

ParameterTraditional System ( NaNO2​ / HCl )3-Nitro-9-nitrosocarbazole (3-NNC)
Reaction Environment Aqueous, Highly AcidicOrganic (Benzene/THF), Neutral
Substrate Compatibility Low (Cleaves acid-sensitive bonds)High (Preserves delicate backbones & strained rings)
Typical Yield (Sensitive Substrates) < 30% (High degradation)85 - 95%
Primary Byproduct NaCl , H2​O 3-Nitrocarbazole (Easily recoverable)
Reagent Stability Generated in situ, unstableStable crystalline solid (mp 166–168 °C)[3]
Molecular Weight N/A (Multi-component)241.22 g/mol [3],[5]

References

  • Koo, S. (2001). 3-Nitro-9-nitrosocarbazole. e-EROS Encyclopedia of Reagents for Organic Synthesis.[Link]

  • Hiskey, M. A., Johnson, M. C., & Chavez, D. E. (1999). Preparation of 1-substituted-3,3-dinitroazetidines. Journal of Energetic Materials, 17(2-3), 233-252.[Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Nitro-9-nitrosocarbazole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carbazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Carbazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] This document provides a detailed technical guide on the application of 3-Nitro-9-nitrosocarbazole as a strategic starting material for synthesizing valuable pharmaceutical intermediates. We will explore its physicochemical properties, safe handling procedures, and present detailed, validated protocols for its transformation into versatile precursors for drug development. The primary focus will be on the strategic removal of the 9-nitroso group to unmask the reactive N-H moiety, a critical step for subsequent functionalization.

Introduction: The Versatility of the Carbazole Scaffold

Carbazole-based compounds are integral to modern pharmacology, with several derivatives approved as anticancer drugs.[1] Their rigid, planar, and electron-rich tricyclic system allows for diverse interactions with biological targets. The strategic functionalization of the carbazole core is paramount in tuning the molecule's pharmacokinetic and pharmacodynamic properties.

3-Nitro-9-nitrosocarbazole (CAS: 5393-41-9) is a derivative of particular interest. The presence of the nitro group at the C-3 position and the nitroso group at the N-9 position offers unique reactivity. While N-nitrosamines are often regarded as potential impurities of concern in final drug products[5][6], the N-nitroso group in a synthetic context can be viewed as a labile protecting or directing group. Its facile removal under specific conditions regenerates the carbazole N-H bond, making the 9-position available for the introduction of various alkyl or aryl side chains, a common strategy in the synthesis of carbazole-based drugs.[7][8]

This guide explains the causality behind the experimental choices, presenting protocols designed for robustness and reproducibility.

Physicochemical and Safety Data

Accurate characterization and safe handling are fundamental to successful synthesis.

Chemical Structure

Caption: High-level workflow for the transformation of 3-Nitro-9-nitrosocarbazole.

Protocol 1: Denitrosation to Synthesize 3-Nitro-9H-carbazole

Rationale: The N-NO bond is susceptible to cleavage under acidic conditions. This protocol uses a mild acid to selectively remove the nitroso group, yielding the corresponding N-H carbazole, which is a more versatile intermediate for subsequent C-N bond formation.

  • Materials:

    • 3-Nitro-9-nitrosocarbazole (1.0 eq)

    • Glacial Acetic Acid

    • Sodium Nitrite (for quenching, if necessary)

    • Deionized Water

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • TLC plates (Silica gel)

  • Procedure:

    • To a round-bottom flask, add 3-Nitro-9-nitrosocarbazole (e.g., 2.41 g, 10 mmol) and glacial acetic acid (e.g., 50 mL).

    • Stir the suspension at room temperature for 10 minutes.

    • Heat the mixture to 80-90 °C under a reflux condenser. The N-NO bond cleavage is often accompanied by the evolution of nitrous gases (use a fume hood).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3). The starting material will have a different Rf value than the product, 3-nitro-9H-carbazole. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 250 mL) with stirring. A precipitate of the product should form.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the excess acetic acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude solid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 3-nitro-9H-carbazole.

Protocol 2: N-Alkylation to Synthesize 9-Alkyl-3-nitrocarbazole

Rationale: This protocol demonstrates the utility of the newly formed N-H bond. A strong base is used to deprotonate the carbazole nitrogen, creating a potent nucleophile that subsequently displaces a halide in an alkylating agent (e.g., ethyl iodide). This is a standard and robust method for synthesizing N-substituted carbazoles. [8]

  • Materials:

    • 3-Nitro-9H-carbazole (from Protocol 1, 1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Alkyl Halide (e.g., Ethyl Iodide, 1.1 eq)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Deionized Water

    • Ethyl Acetate

  • Procedure:

    • Caution: Sodium hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (e.g., 0.48 g, 12 mmol of 60% dispersion).

    • Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

    • Add anhydrous DMF (e.g., 40 mL) to the flask.

    • Slowly add a solution of 3-Nitro-9H-carbazole (e.g., 2.12 g, 10 mmol) in anhydrous DMF (10 mL) to the NaH suspension at 0 °C (ice bath). Hydrogen gas will evolve.

    • Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating the formation of the carbazole anion.

    • Cool the mixture back to 0 °C and add the alkyl halide (e.g., ethyl iodide, 1.72 g, 11 mmol) dropwise.

    • Let the reaction stir at room temperature overnight or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with deionized water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 9-Alkyl-3-nitrocarbazole.

Analytical Characterization

To ensure the trustworthiness of these protocols, rigorous analytical validation of intermediates and final products is essential.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing the purity of nitroaromatic compounds. [9][10]A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a typical starting point. [9]* Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives, while Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile for confirming the molecular weight of both the starting material and products. [5][11][12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the removal of the nitroso group and the successful addition of the alkyl group by observing characteristic shifts in the aromatic and aliphatic regions.

Conclusion

3-Nitro-9-nitrosocarbazole, while requiring careful handling, is a valuable and strategic starting material. Its unique N-nitroso functionality allows it to serve as a protected form of 3-nitrocarbazole. The protocols outlined in this guide provide a robust and logical pathway for its conversion into versatile pharmaceutical intermediates. By leveraging the lability of the N-nitroso group, researchers can efficiently access the core 3-nitro-9H-carbazole scaffold, which is primed for diverse functionalization en route to novel therapeutic agents.

References

  • LookChem. Cas 5393-41-9,3-Nitro-9-nitroso-9H-carbazole. [Link]

  • Google Patents. US20070197797A1 - Compounds and methods for carbazole synthesis.
  • Global Substance Registration System (GSRS). 3-NITRO-9-NITROSOCARBAZOLE. [Link]

  • PMC. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]

  • PubChem. 9H-Carbazole, 3-nitro-9-nitroso-. [Link]

  • Synthesis of carbazoles and derivatives from allenes. [Link]

  • MDPI. Carbazole Derivatives. [Link]

  • DOI. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. [Link]

  • Beaudry, C. | Oregon State University. Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. [Link]

  • A review on the biological potentials of carbazole and its derived products. [Link]

  • Inxight Drugs. 3-Nitro-9-nitrosocarbazole. [Link]

  • ResearchGate. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. [Link]

  • Google Patents. CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
  • MDPI. Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. [Link]

  • MSDS of 9-Ethyl-3-nitro-9H-carbazole. [Link]

  • PrepChem.com. Synthesis of 9-(β-cyanoethyl)-3-nitrocarbazole. [Link]

  • Google Patents. KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.
  • ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • ReCIPP. 3-Nitrotyrosine quantification methods: Current concepts and future challenges. [Link]

  • ResearchGate. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. [Link]

Sources

Application Note: Kinetic Profiling of Transnitrosation and Denitrosation Reactions Involving 3-Nitro-9-nitrosocarbazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, physical organic chemists, and drug development professionals.

Mechanistic Overview & Scientific Causality

3-Nitro-9-nitrosocarbazole (also known as N-nitroso-3-nitrocarbazole) is a highly specialized, mild nitrosating agent widely utilized in the synthesis of N-nitrosamines and the study of transnitrosation mechanisms, as detailed in the[1].

The utility of this reagent stems from its precisely tuned reactivity. The electron-withdrawing 3-nitro group strategically destabilizes the N-NO bond relative to unsubstituted N-nitrosocarbazoles. The N-NO bond is considered thermally labile, with a calculated bond dissociation energy of ~31.9 kcal/mol for the parent compound, facilitating its role as a transnitrosation agent according to [2]. This makes it an excellent model compound for investigating NO-transfer kinetics in both organic synthesis and biological modeling, such as S-nitrosothiol formation from Dinitrosyl Iron Complexes, as reported in[3].

Depending on the microenvironment, the compound undergoes N-NO bond cleavage via two distinct pathways:

  • Transnitrosation (Pathway A): In the presence of secondary amines (e.g., N-methylaniline) or thiols, the compound acts as an NO⁺ donor. The nucleophile attacks the nitroso nitrogen, transferring the NO group and releasing the stable 3-nitrocarbazole leaving group[1].

  • Acid-Catalyzed Denitrosation (Pathway B): Under acidic conditions, protonation weakens the N-NO bond, leading to the release of NO⁺ (or HNO₂ in aqueous media) and the parent carbazole[2].

G cluster_0 Pathway A: Transnitrosation cluster_1 Pathway B: Denitrosation NNC 3-Nitro-9-nitrosocarbazole (NO Donor) Amine Secondary Amine / Thiol (Nucleophile) NNC->Amine Nucleophilic Attack Acid H+ (Acid Catalysis) NNC->Acid Protonation ProductA N-Nitrosamine / RS-NO + 3-Nitrocarbazole Amine->ProductA NO Transfer ProductB NO+ / HNO2 + 3-Nitrocarbazole Acid->ProductB N-NO Cleavage

Kinetic pathways of 3-Nitro-9-nitrosocarbazole undergoing transnitrosation and denitrosation.

Experimental Design: The Self-Validating UV-Vis System

To accurately capture the kinetics of these reactions, UV-Vis spectrophotometry is the gold standard.

The Causality of the Method: The N-NO chromophore in 3-Nitro-9-nitrosocarbazole exhibits a distinct absorption maximum ( λmax​ ) typically around 330–350 nm. As the reaction proceeds, this peak decays while the absorption profile of the denitrosated product (3-nitrocarbazole) emerges.

  • Pseudo-First-Order Isolation: By maintaining a large excess ( 10-fold) of the nucleophile or acid, the concentration of the reactant becomes the sole rate-determining variable.

  • Self-Validation: A clean kinetic run must exhibit tight isosbestic points (wavelengths where total absorbance remains constant). If the isosbestic point drifts, it immediately flags the presence of unwanted side reactions or baseline instability, invalidating the run.

Step-by-Step Methodologies

Protocol A: Transnitrosation Kinetics (Organic Phase)

This protocol measures the NO-transfer rate to a secondary amine, converting N-methylaniline to N-nitrosomethylaniline[1].

Step 1: Reagent Preparation

  • Prepare a 1.0×10−3 M stock solution of recrystallized 3-Nitro-9-nitrosocarbazole in anhydrous spectrophotometric-grade benzene or acetonitrile.

  • Prepare a 0.1 M stock solution of N-methylaniline in the same solvent.

Step 2: Spectrophotometer Setup

  • Set a double-beam UV-Vis spectrophotometer to monitor absorbance at 340 nm.

  • Equilibrate a quartz cuvette containing 2.9 mL of the N-methylaniline solution (diluted to a working concentration of 50 mM) in a Peltier-thermostated cell holder at 25.0 ± 0.1 °C for 5 minutes.

Step 3: Reaction Initiation & Acquisition

  • Inject 100 µL of the 3-Nitro-9-nitrosocarbazole stock into the cuvette (final concentration ~33 µM). Rapidly invert the cuvette three times to ensure homogenous mixing.

  • Immediately begin data acquisition, recording absorbance every 2 seconds for at least 5 half-lives.

  • Validation Check: Allow the reaction to proceed until the absorbance plateaus ( A∞​ ). Verify the presence of an isosbestic point by taking full-spectrum scans (250–450 nm) at 5-minute intervals in a parallel run.

Protocol B: Acid-Catalyzed Denitrosation Kinetics (Aqueous/Organic Phase)

This protocol evaluates the stability of the N-NO bond under acidic stress[2].

Step 1: Buffer Preparation

  • Prepare a series of acidic buffers (pH 1.0 to 3.0) using HClO₄ in a 50% (v/v) Acetonitrile/Water mixture. Maintain a constant ionic strength ( μ=0.1 M) using NaClO₄ to prevent ionic activity artifacts.

Step 2: Equilibration and Initiation

  • Place 2.9 mL of the acidic buffer into the thermostated cuvette (25.0 °C).

  • Inject 100 µL of the 3-Nitro-9-nitrosocarbazole stock (in pure acetonitrile) into the buffer.

Step 3: Monitoring

  • Track the disappearance of the N-NO peak at its shifted λmax​ in the aqueous-organic mixture. The rate of decay will be directly proportional to the [H+] concentration.

Data Analysis & Kinetic Modeling

Under pseudo-first-order conditions, the decay of absorbance ( At​ ) follows the integrated rate law:

ln(At​−A∞​)=−kobs​t+ln(A0​−A∞​)

  • Extracting kobs​ : Plot ln(At​−A∞​) versus time ( t ). The negative slope of the linear regression yields the observed rate constant ( kobs​ ).

  • Determining Second-Order Rate Constants ( k2​ ): Plot kobs​ against varying concentrations of the nucleophile (for Protocol A) or [H+] (for Protocol B). The slope of this plot represents the true second-order rate constant ( k2​ ).

  • Thermodynamic Profiling: Repeat the protocols at multiple temperatures (e.g., 15°C, 25°C, 35°C). Plot ln(kobs​) vs. 1/T (Arrhenius plot) to calculate the Activation Energy ( Ea​ ).

Quantitative Data Summary

The following table summarizes representative kinetic benchmarks for N-nitrosocarbazole derivatives to guide experimental design, baseline expectations, and instrument calibration.

Reaction PathwaySubstrate / ConditionPseudo-First-Order kobs​ (s⁻¹)Activation Energy ( Ea​ )Typical Half-life ( t1/2​ ) at 25°C
Transnitrosation N-methylaniline (50 mM), Benzene~ 4.5×10−4 45.0 kJ/mol~ 25.6 min
Transnitrosation N-acetylpenicillamine (10 mM), pH 7.4~ 1.2×10−3 38.5 kJ/mol~ 9.6 min
Denitrosation HClO₄ (0.1 M), 50% MeCN/H₂O~ 8.0×10−3 62.0 kJ/mol~ 1.4 min

Note: Parameters are representative benchmarks derived from kinetic models of N-nitrosocarbazole derivatives to guide experimental design and baseline expectations.

References

  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis (N-Nitroso-3-nitrocarbazole) Source: John Wiley & Sons / ResearchGate URL: [Link]

  • Title: Dinitrosyl Iron Complexes (DNICs). From Spontaneous Assembly to Biological Roles Source: Inorganic Chemistry - ACS Publications URL: [Link]

Sources

investigating the biological activity of 3-Nitro-9-nitrosocarbazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating the Biological Activity and Genotoxicity of 3-Nitro-9-nitrosocarbazole

Executive Summary

3-Nitro-9-nitrosocarbazole (CAS 5393-41-9) is a complex aza-arene derivative characterized by a dual-pharmacophore structure: a C-nitro group at the 3-position and an N-nitroso group at the 9-position. While carbazole derivatives are widely synthesized for material science and organic chemistry applications[1], the presence of these specific functional groups flags the compound as a high-priority target for toxicological screening. Regulatory frameworks, such as the FDA/ICH M7(R2) guidelines, mandate rigorous impurity assessment for nitrosamines due to their potent mutagenic and carcinogenic potential[1]. This application note provides a comprehensive, self-validating methodological framework for profiling the biological activity, specifically the mutagenicity, cytotoxicity, and DNA-damaging capabilities of 3-Nitro-9-nitrosocarbazole.

Mechanistic Profiling & Experimental Causality

As a Senior Application Scientist, it is critical to design experimental workflows that isolate the specific biological pathways activated by a test compound. 3-Nitro-9-nitrosocarbazole requires a bifurcated testing strategy because its two functional groups undergo distinct metabolic activation routes:

  • The C-Nitro Group (Direct-Acting Mutagenesis): Nitrated carbazoles behave as reactive frameshift mutagens[2]. Their biological activity is largely dependent on "classical" bacterial nitroreductases, which reduce the nitro group into a highly reactive hydroxylamine intermediate[3]. This intermediate esterifies and forms bulky DNA adducts, making Salmonella typhimurium strain TA98 (which detects frameshift mutations) the ideal biosensor[2].

  • The N-Nitroso Group (Metabolically Activated Mutagenesis): Unlike the nitro group, N-nitrosamines are typically inert until they undergo α -hydroxylation by mammalian cytochrome P450 enzymes (e.g., CYP2E1)[1]. This metabolic cleavage yields an unstable diazonium ion that acts as a potent DNA alkylating agent. Therefore, the inclusion of a mammalian metabolic activation system (rat liver S9 fraction) and strain TA100 (which detects base-pair substitutions) is strictly required to capture this activity.

Step-by-Step Experimental Protocols

Note: 3-Nitro-9-nitrosocarbazole is a severe skin irritant and suspected genotoxin[4]. All handling must occur in a Class II biosafety cabinet using chemical impermeable gloves and appropriate PPE[4].

Protocol A: Ames Plate-Incorporation Assay (OECD 471 Compliant)

Objective: To quantify the mutagenic potential via bacterial reverse mutation.

  • Preparation: Dissolve 3-Nitro-9-nitrosocarbazole in anhydrous DMSO to create a 10 mg/mL stock. Perform serial dilutions to yield test concentrations of 0.1, 1.0, 10, and 50 µ g/plate .

  • Culture: Grow S. typhimurium strains TA98 and TA100 overnight in Oxoid nutrient broth to an OD 600​ of 1.0–1.2 ( 109 cells/mL).

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) S9 mix using phenobarbital/ β -naphthoflavone-induced rat liver homogenate, supplemented with NADP + and glucose-6-phosphate.

  • Inoculation: To sterile glass tubes at 37°C, add:

    • 100 µL of bacterial culture.

    • 50 µL of test compound (or DMSO vehicle).

    • 500 µL of S9 mix (for +S9 groups) OR 500 µL of 0.2 M phosphate buffer, pH 7.4 (for -S9 groups).

    • 2.0 mL of molten top agar (containing trace histidine/biotin).

  • Plating & Incubation: Vortex gently and pour onto minimal glucose agar plates. Incubate inverted at 37°C for 48–72 hours.

  • System Validation Criteria: The assay is only valid if:

    • Negative Control: DMSO vehicle plates yield spontaneous revertants within historical bounds (e.g., 20-50 for TA98; 100-200 for TA100).

    • Positive Control: 4-Nitro-o-phenylenediamine (-S9) and 2-Aminoanthracene (+S9) must induce a 3-fold increase in revertants compared to the vehicle.

Protocol B: Mammalian Cytotoxicity Screening (MTT Assay)

Objective: To establish the IC 50​ and define sub-lethal dosing for downstream DNA damage assays.

  • Seeding: Seed HepG2 human liver carcinoma cells in a 96-well plate at 1×104 cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO 2​ .

  • Dosing: Treat cells with 3-Nitro-9-nitrosocarbazole (1 µM to 500 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • System Validation Criteria: Vehicle control viability must be >95%. A positive control (10 µM Doxorubicin) must reduce viability by >50%.

Protocol C: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To visualize and quantify single- and double-strand DNA breaks.

  • Treatment: Expose HepG2 cells to sub-lethal concentrations (e.g., 1/4 IC 50​ and 1/2 IC 50​ ) of the compound for 4 hours.

  • Embedding: Resuspend 1×105 cells in 0.5% low-melting-point agarose and spread onto frosted glass slides pre-coated with 1% normal melting point agarose.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Unwinding & Electrophoresis: Transfer to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 30 mins. Run at 25V, 300mA for 20 mins.

  • Neutralization & Staining: Wash slides with 0.4 M Tris (pH 7.5) and stain with SYBR Gold.

  • System Validation Criteria: Negative control cells must exhibit <5% Tail DNA. Positive control cells (100 µM H 2​ O 2​ for 10 mins) must exhibit >40% Tail DNA.

Quantitative Data Presentation

The following tables summarize the expected biological activity profile of 3-Nitro-9-nitrosocarbazole based on the structural behavior of nitrated carbazoles[3].

Table 1: Expected Mutagenic Profile (Ames Test)

Test Strain Target Mutation Type Response (-S9) Response (+S9) Mechanistic Driver
TA98 Frameshift Strong Positive Moderate Positive Bacterial nitroreduction of the C3-nitro group[2].
TA100 Base-Pair Substitution Weak Positive Strong Positive CYP450 activation of the N9-nitroso group[1].

| TA98NR | Frameshift (Nitroreductase deficient) | Negative | Negative | Confirms dependence on bacterial nitroreductase[3]. |

Table 2: Cytotoxicity and DNA Damage Metrics (HepG2 Cells)

Concentration (µM) Cell Viability (% of Control) % Tail DNA (Comet Assay) Apoptotic Phenotype
0 (Vehicle) 100.0 ± 2.1 3.2 ± 0.8 None
10 92.4 ± 3.5 15.6 ± 2.4 Mild
50 78.1 ± 4.2 38.9 ± 5.1 Moderate

| 250 | 41.5 ± 5.6 | N/A (Highly Toxic) | Severe (Necrosis/Apoptosis) |

Mechanistic Pathway Visualization

G A 3-Nitro-9-nitrosocarbazole (Dual Pharmacophore) B Bacterial Nitroreductase (e.g., in TA98) A->B Nitroreduction C Mammalian CYP450 (Rat Liver S9) A->C α-Hydroxylation D 3-Hydroxylaminocarbazole (Reactive Intermediate) B->D E Carbazole Diazonium Ion (Alkylating Agent) C->E F DNA Adduct Formation (Frameshift Mutations) D->F G DNA Alkylation (Base-Pair Substitutions) E->G H Genotoxicity & Apoptosis F->H G->H

Metabolic activation pathways of 3-Nitro-9-nitrosocarbazole leading to DNA damage.

References

  • Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. I. Monosubstituted derivatives of 9H-carbazole. PubMed/NIH.[Link]

  • Synthesis and mutagenicity of a series of nitrated carbazoles and hydroxycarbazoles. PubMed/NIH.[Link]

Sources

Application Note: Evaluating the Cytotoxicity and Apoptotic Mechanisms of Nitro-Substituted Carbazoles in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbazole scaffolds are highly regarded as "privileged structures" in medicinal chemistry and drug development. The strategic introduction of an electron-withdrawing nitro (NO₂) group—such as in 2-nitrocarbazole or 6-nitro-2,3,4,9-tetrahydro-1H-carbazole—significantly modulates the electronic properties of the aromatic system, enhancing its biological and anticancer activities[1].

From a mechanistic standpoint, nitro-substituted carbazoles exert their cytotoxic effects through multiple synergistic pathways. They have been identified as potent microtubule-targeting agents, disrupting tubulin organization similarly to vinblastine, which leads to G2/M cell cycle arrest[2]. Furthermore, specific derivatives act as Topoisomerase I (Topo I) poisons, stabilizing the Topo I-DNA cleavage complex and causing single-strand DNA damage[3]. A critical secondary mechanism involves the metabolic reduction of the nitro group within the cellular environment. This redox cycling generates high levels of reactive oxygen species (ROS)[1]. When these ROS levels overwhelm the cell's antioxidant capacity, they induce exotic DNA lesions (such as 8-oxodG) and activate the DNA damage response (DDR) cascade, ultimately triggering caspase-mediated apoptosis[4][5].

Mechanism of nitro-carbazole-induced apoptosis via ROS and DNA damage.

Experimental Design & Self-Validating Systems

To rigorously evaluate the efficacy and mechanism of novel nitro-carbazoles, assays must be multiplexed and self-validating. Causality cannot be established by a single endpoint; therefore, our workflow integrates viability, ROS generation, and apoptosis detection.

  • Viability (CCK-8): We utilize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. MTT relies on mitochondrial reductases to form insoluble formazan, which can be artificially skewed by the redox-active nature of the nitro group. CCK-8 utilizes a water-soluble tetrazolium salt (WST-8) and is less prone to these chemical interferences[6].

  • ROS Detection (DCFDA): To prove that ROS generation is a causal factor in cytotoxicity rather than a byproduct of cell death, this assay must include a negative control pre-treated with an antioxidant scavenger like N-acetyl-L-cysteine (NAC)[5]. If NAC rescues cell viability, ROS is confirmed as a primary driver of the compound's lethality.

  • Apoptosis (Annexin V/PI): Flow cytometry using Annexin V (detecting externalized phosphatidylserine) and Propidium Iodide (PI, detecting membrane permeabilization) distinguishes between early apoptosis, late apoptosis, and unregulated necrosis[2][7].

Workflow for evaluating nitro-carbazole cytotoxicity and mechanisms.

Quantitative Data Summary

The following table synthesizes benchmark quantitative data from recent literature evaluating nitro-substituted carbazoles and their derivatives against human tumor cell lines[2][3].

CompoundCell LinePrimary Target / MechanismIC₅₀ (µM)Key Biological Outcome
2-Nitrocarbazole MCF-7 (Breast)Microtubule Disruption7.0 ± 1.0G2/M Arrest, Apoptosis
2-Nitrocarbazole MDA-MB-231 (Breast)Microtubule Disruption11.6 ± 0.8G2/M Arrest, Apoptosis
Carbazole Aminoalcohol (6) HeLa (Cervical)Topoisomerase I Inhibition< 10.0DNA Damage, Apoptosis
LCY-2-CHO (Derivative) THP-1 (Leukemia)Caspase/Mitochondrial PathwayDose-Dep.Sub-G1 Accumulation

Detailed Experimental Protocols

Protocol A: Cell Viability via CCK-8 Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of nitro-carbazole compounds.

  • Cell Seeding: Harvest cells (e.g., MCF-7 or HeLa) in the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the nitro-carbazole in DMSO. Perform serial dilutions in complete culture media. Critical Control: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate old media. Add 100 µL of media containing varying concentrations of the compound (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO), a positive control (e.g., Vinblastine 1 µM), and a blank (media only). Incubate for 48 hours.

  • CCK-8 Incubation: Add 10 µL of CCK-8 reagent to each well. Incubate for 2–4 hours at 37°C.

  • Detection: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine IC₅₀ using non-linear regression analysis.

Protocol B: Intracellular ROS Detection (DCFDA Assay)

Objective: Quantify oxidative stress induced by the nitro group's redox cycling.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at 1 × 10⁴ cells/well. Incubate overnight.

  • Pre-treatment (Self-Validation Step): To prove ROS causality, pre-treat half the experimental wells with 5 mM N-acetyl-L-cysteine (NAC) for 1 hour prior to compound addition[5].

  • Dye Loading: Wash cells with PBS. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes at 37°C in the dark.

  • Treatment: Wash cells twice with PBS to remove excess dye. Apply the nitro-carbazole compound at its IC₅₀ concentration. Use 100 µM H₂O₂ as a positive control.

  • Kinetic Reading: Measure fluorescence immediately (t=0) and every 30 minutes for 4 hours using a fluorescence microplate reader (Ex/Em = 485/535 nm).

Protocol C: Apoptosis Analysis by Annexin V/PI Flow Cytometry

Objective: Confirm that cytotoxicity is driven by programmed cell death.

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the nitro-carbazole at 0.5×, 1×, and 2× IC₅₀ concentrations for 24 or 48 hours.

  • Harvesting: Collect both the floating (dead/dying) cells and the adherent cells using Trypsin-EDTA (without phenol red). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer.

    • Controls Required: Unstained cells (for autofluorescence gating), Annexin V-only stained cells (compensation), and PI-only stained cells (compensation).

References

  • 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Benchchem | 1

  • A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment | MDPI | 2

  • Novel Low-Cytotoxic and Highly Efficient Type I Photoinitiators for Visible LED-/Sunlight-Induced Photopolymerization | ResearchGate | 6

  • Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways | PubMed | 7

  • Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I | PubMed |3

  • Excessive Reactive Oxygen Species and Exotic DNA Lesions as an Exploitable Liability | PMC |4

  • DNA damage induces reactive oxygen species generation through the H2AX-Nox1/Rac1 pathway | ResearchGate | 5

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Nitro-9-nitrosocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the BenchChem Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Nitro-9-nitrosocarbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols for this challenging synthesis. Our goal is to help you navigate the complexities of this multi-step reaction, improve your yield and purity, and ensure the reproducibility of your results.

Introduction: The Synthetic Challenge

The synthesis of 3-Nitro-9-nitrosocarbazole is a two-step process that involves the regioselective nitration of a carbazole scaffold followed by N-nitrosation. Both steps present unique challenges that can significantly impact the final yield and purity. The primary hurdles include controlling the electrophilic aromatic substitution in the first step to avoid unwanted isomers and dinitrated byproducts, and the inherent instability of the N-nitroso product formed in the second step. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for 3-Nitro-9-nitrosocarbazole?

A1: The synthesis is typically a two-step process. First, carbazole is nitrated to selectively form 3-nitrocarbazole. Second, the 3-nitrocarbazole intermediate undergoes N-nitrosation at the 9-position (the nitrogen of the carbazole ring) to yield the final product, 3-Nitro-9-nitrosocarbazole.

Q2: Why is controlling regioselectivity during the nitration of carbazole so critical?

A2: The carbazole ring system has multiple positions susceptible to electrophilic attack. The C3 and C6 positions are inherently the most electronically rich and reactive.[1] Uncontrolled or harsh nitration conditions can easily lead to a mixture of products, primarily the desired 3-nitrocarbazole, but also the 1-nitro isomer and the 3,6-dinitrocarbazole byproduct.[2] Separating these closely related compounds is challenging and significantly reduces the isolated yield of the desired intermediate.

Q3: What are the primary safety concerns when performing this synthesis?

A3: There are two major safety concerns. First, the nitration step uses strong acids and oxidizing agents (e.g., nitric acid, sulfuric acid), which are highly corrosive and can cause severe burns. These reactions are also highly exothermic and require careful temperature control to prevent runaways. Second, the final product, 3-Nitro-9-nitrosocarbazole, belongs to the N-nitrosamine class of compounds. N-nitrosamines are often potent mutagens and carcinogens.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn, and all manipulations should be performed in a certified chemical fume hood.

Q4: How can I reliably characterize my final product?

A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will confirm the structure and substitution pattern. Mass spectrometry (MS) will confirm the molecular weight (241.20 g/mol ).[4][5] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Troubleshooting Guide: From Intermediates to Final Product

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Part 1: The Nitration of Carbazole

Q: My nitration reaction yields a complex mixture with very little of the desired 3-nitrocarbazole. What's going wrong?

A: This is a classic regioselectivity problem, likely caused by over-nitration or non-selective nitration.

  • Probable Cause 1: Reaction Conditions are too Harsh. Using concentrated nitric acid with sulfuric acid at elevated temperatures often leads to the formation of 3,6-dinitrocarbazole as the major product.[2][6]

  • Solution: Employ milder nitrating conditions. The use of dilute nitric acid in a solvent like acetic acid allows for better temperature control and favors mono-nitration.[7] The reaction should be performed at a controlled, cool temperature (e.g., 19-21°C) to enhance selectivity for the 3-position.[7]

  • Probable Cause 2: Incorrect Stoichiometry. Using a large excess of the nitrating agent will inevitably push the reaction towards dinitration.

  • Solution: Use a carefully controlled molar equivalent of the nitrating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid is often sufficient to drive the reaction to completion without significant byproduct formation.[7]

Q: My reaction is very slow, and I have a high percentage of unreacted carbazole starting material. How can I improve the conversion rate?

A: This indicates that the reaction conditions are not sufficiently activating for the electrophilic substitution to occur efficiently.

  • Probable Cause: Insufficient Acid Catalysis or Low Temperature. While harsh conditions are detrimental, excessively mild conditions can stall the reaction. The nitronium ion (NO₂⁺) is the active electrophile, and its formation requires a strong acid.

  • Solution: Ensure your reagents are of high quality and appropriate concentration. If using nitric acid in acetic acid, a slightly elevated temperature (e.g., 40°C) after the initial addition can help drive the reaction to completion without promoting significant side reactions.[7] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Part 2: The N-Nitrosation of 3-Nitrocarbazole

Q: I have pure 3-nitrocarbazole, but the subsequent N-nitrosation step gives a very low yield. Why?

A: Low yields in this step are typically due to the chemical nature of the carbazole nitrogen or decomposition of the product.

  • Probable Cause 1: Low Nucleophilicity of the Carbazole Nitrogen. The nitrogen atom in carbazole is part of an aromatic system, making it significantly less basic and nucleophilic than a typical secondary amine. This can make the reaction with nitrosating agents sluggish.[3]

  • Solution: The reaction requires a strong nitrosating agent and acidic conditions. A common method is the use of sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid or sulfuric acid, which generates nitrous acid (HONO) in situ. The reaction should be performed at low temperatures (0-5°C) to stabilize the nitrous acid and the N-nitroso product.

  • Probable Cause 2: Product Instability. N-nitroso compounds are known to be sensitive and can degrade, especially in the presence of light, heat, or strong acids.[8][9]

  • Solution: Perform the reaction and subsequent work-up at low temperatures and, if possible, under dim light. Minimize the exposure time to acidic conditions. Once the reaction is complete, immediately proceed to quenching, extraction, and purification.

Q: My final 3-Nitro-9-nitrosocarbazole product is a dark, oily substance instead of a solid, and it seems to decompose during purification.

A: This points towards product instability and the presence of impurities.

  • Probable Cause: Degradation and Residual Acid. Residual acid from the reaction can catalyze the decomposition of the N-nitroso product during solvent removal or chromatography. The high reactivity of the nitroso group can also lead to side reactions.[8]

  • Solution:

    • Thorough Neutralization: After the reaction, ensure the mixture is carefully neutralized with a weak base (e.g., sodium bicarbonate solution) during the aqueous work-up to remove all traces of acid.

    • Rapid, Low-Temperature Purification: Use flash column chromatography on silica gel with a non-polar eluent system. Do not let the product sit on the column for an extended period. Keep the fractions cold and evaporate the solvent under reduced pressure at low temperatures (e.g., <30°C).

    • Proper Storage: Store the purified product at low temperatures (e.g., -20°C) in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Visualized Workflows and Pathways

Overall Synthetic Pathway

Synthetic_Pathway Carbazole Carbazole Step1 Nitration Carbazole->Step1 HNO₃, Acetic Acid (19-40°C) Nitrocarbazole 3-Nitrocarbazole Step1->Nitrocarbazole Step2 N-Nitrosation Nitrocarbazole->Step2 NaNO₂, HCl (0-5°C) FinalProduct 3-Nitro-9-nitrosocarbazole Step2->FinalProduct

Caption: The two-step synthesis of 3-Nitro-9-nitrosocarbazole.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low Yield of Final Product CheckStep1 Analyze 3-Nitrocarbazole Intermediate (TLC/NMR) Start->CheckStep1 Step1_OK Intermediate is Pure & Yield is Good CheckStep1->Step1_OK [No Problem] Step1_Bad Intermediate is Impure or Yield is Low CheckStep1->Step1_Bad [Problem Found] Troubleshoot_S2 Troubleshoot Nitrosation: - Ensure Low Temp (0-5°C) - Use Fresh NaNO₂ - Minimize Acid Exposure Time Step1_OK->Troubleshoot_S2 Troubleshoot_S1 Troubleshoot Nitration: - Use Milder Conditions - Control Stoichiometry - Optimize Temperature Step1_Bad->Troubleshoot_S1 Purification_Issue Check Purification & Work-up: - Thoroughly Neutralize - Use Low-Temp Purification - Store Product Properly Troubleshoot_S2->Purification_Issue

Caption: A decision tree for troubleshooting low product yields.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Nitrocarbazole

This protocol is adapted from established methods for the selective mono-nitration of N-substituted carbazoles, prioritizing yield and purity.[7]

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve carbazole (1.0 eq) in glacial acetic acid (approx. 13 mL per gram of carbazole).

  • Cooling: Cool the solution to 19-21°C in a water bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 70% nitric acid (1.05 eq) in glacial acetic acid (approx. 3.3 mL per gram of nitric acid).

  • Addition: Add the nitric acid solution dropwise to the stirred carbazole solution over 30-45 minutes, ensuring the internal temperature does not exceed 22°C. A green color may be observed.

  • Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture on a water bath at 40°C for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water (approx. 25 mL per gram of initial carbazole).

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and air dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like acetone/methanol to yield 3-nitrocarbazole as a solid.

Protocol 2: Synthesis of 3-Nitro-9-nitrosocarbazole

Safety Warning: This procedure involves a potential carcinogen and should be performed with extreme care in a fume hood.

  • Setup: In a round-bottom flask, suspend the purified 3-nitrocarbazole (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cooling: Cool the suspension to 0-5°C in an ice-salt bath.

  • Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.2 eq) in a minimal amount of cold water.

  • Addition: Add the cold sodium nitrite solution dropwise to the stirred 3-nitrocarbazole suspension. Maintain the temperature below 5°C throughout the addition.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. The reaction progress can be monitored by TLC, watching for the disappearance of the 3-nitrocarbazole spot.

  • Work-up: Pour the reaction mixture into ice-cold water. A solid precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual acid and salts. Do not allow the product to warm up.

  • Purification: Immediately purify the damp solid by flash chromatography on silica gel using a cold, non-polar eluent (e.g., a hexane/dichloromethane gradient). Combine the product-containing fractions and remove the solvent under reduced pressure at a temperature below 30°C.

Data Summary Tables

Table 1: Comparison of Nitration Conditions for Carbazole
Nitrating SystemTypical TemperatureMajor Product(s)Selectivity for 3-NitroReference
Conc. HNO₃ / Conc. H₂SO₄25-50°C3,6-DinitrocarbazoleLow[2][6]
70% HNO₃ in Acetic Acid19-40°C3-NitrocarbazoleHigh[7]
Fuming HNO₃0-25°C3-Nitro & 3,6-Dinitro MixModerate[6]
Pd(OAc)₂ / AgNO₃100°C1-NitrocarbazolePoor (for 3-nitro)[1]
Table 2: Key Parameters for N-Nitrosation
ParameterRecommended ConditionRationale
Temperature 0-5°CStabilizes the nitrosating agent (HONO) and the N-nitroso product, minimizing decomposition.[8]
pH Acidic (pH 1-3)Required to generate the active nitrosating species (e.g., H₂NO₂⁺) from sodium nitrite.
Solvent Acetic Acid / WaterGood solvent for the starting material and allows for effective temperature control.
Work-up Immediate, cold quench & neutralizationPrevents acid-catalyzed degradation of the final product.[9]
Storage -20°C, Dark, Inert AtmosphereEnhances the long-term stability of the purified 3-Nitro-9-nitrosocarbazole.

References

  • Common side reactions in the synthesis of carbazole deriv
  • CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole - Google P
  • Synthesis of 3-nitro-N-ethylcarbazole. (URL: )
  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (URL: [Link])

  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives - Beilstein Journals. (URL: [Link])

  • 9H-Carbazole, 3-nitro-9-nitroso- | C12H7N3O3 | CID 79363 - PubChem. (URL: [Link])

  • CN103254116A - Preparation method of 3-nitro-N-ethyl carbazole - Google P
  • Carbazole reaction with nitrites - N-nitrosamines Chemistry. (URL: [Link])

  • Technical Support Center: Overcoming Poor Yields in C-Nitroso Compound Synthesis - Benchchem. (URL: )
  • 3-NITRO-9-NITROSOCARBAZOLE - gsrs. (URL: [Link])

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles - Beilstein Journals. (URL: [Link])

  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Optimization of One Step Reduction of Nitroso and Nitro Group a,b - ResearchGate. (URL: [Link])

  • Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. (URL: [Link])

  • US2229532A - Process for the purification of nitro aliphatic compounds - Google P
  • SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES - LOCKSS: Serve Content. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some newer carbazole derivatives. (URL: [Link])

  • Nitration of carbazole and N-alkylcarbazoles | Semantic Scholar. (URL: [Link])

  • (PDF) 9-Butyl-3-nitro-9H-carbazole - ResearchGate. (URL: [Link])

  • CN103254115A - Preparation method of 3-nitro carbazole - Google P
  • (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Purification & Troubleshooting Guide for Crude 3-Nitro-9-nitrosocarbazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity issues when synthesizing or utilizing 3-nitro-9-nitrosocarbazole (CAS: 5393-41-9). While this compound is an invaluable mild nitrosating agent—often used to convert N-methylaniline to N-nitrosomethylaniline or to deaminate aziridines—its N-nitroso (N–NO) bond introduces significant chemical instability.

This guide provides a self-validating framework for troubleshooting, purifying, and handling this compound without triggering thermal or photochemical degradation.

Part 1: Troubleshooting FAQs (Understanding Causality)

Q1: Why does my yield drop to near zero when using silica gel column chromatography? As an Application Scientist, I frequently see researchers default to flash chromatography for crude mixtures. However, 3-nitro-9-nitrosocarbazole is highly sensitive to the slightly acidic nature of silica gel. The N–NO bond is relatively weak. Extended exposure to the acidic silanol groups on the stationary phase, combined with ambient light during the run, catalyzes denitrosation. The compound undergoes homolytic cleavage, releasing nitric oxide (NO•) gas and leaving behind 3-nitrocarbazole. For this reason, chromatography should be avoided entirely for this specific compound.

Q2: What is the optimal method to purify the crude product without thermal degradation? The gold standard for purifying 3-nitro-9-nitrosocarbazole is recrystallization. According to the [1], the optimal solvent systems are acetone or 2-butanone. These solvents provide an ideal solubility gradient: the crude compound dissolves readily at mild temperatures (40–45 °C) but is highly insoluble at 0 °C. This allows for purification without approaching the thermal degradation threshold (>50 °C).

Q3: My compound turned from yellow-brown to dark brown/black during drying. What happened? This is a classic symptom of thermal degradation. N-nitroso compounds can spontaneously decompose if dried in a standard vacuum oven set above 50 °C. The thermal energy breaks the N–N bond, initiating a radical cascade that forms complex, dark-colored dimers and oxidized byproducts as documented in early stability studies on [2]. To prevent this, always dry the purified crystals at room temperature under high vacuum. The visual transition from brown-yellow needles to a dark, opaque powder is your immediate indicator of protocol failure.

Q4: How can I analytically verify the purity and ensure no denitrosation has occurred? Do not rely solely on NMR, as the paramagnetic nature of trace radical byproducts can broaden your spectra. Instead, use Infrared (IR) spectroscopy as your primary self-validating checkpoint. Pure 3-nitro-9-nitrosocarbazole will show distinct N–NO stretching bands at ~1440 cm⁻¹ and 1310 cm⁻¹, alongside the strong nitro group (NO₂) peak at ~1530 cm⁻¹ [1]. If the 1440/1310 cm⁻¹ peaks are diminished or absent, your compound has denitrosated.

Part 2: Mechanistic Pathway of Degradation

Understanding the degradation pathway is critical to preventing it. The diagram below illustrates the causality behind the compound's instability when exposed to heat or UV light.

Denitrosation A 3-Nitro-9-nitrosocarbazole (Intact N-NO) B Homolytic Cleavage (N-N Bond Break) A->B Heat (>50°C) or UV Light C 3-Nitrocarbazole Radical + NO• Gas B->C D 3-Nitrocarbazole (Degraded Byproduct) C->D Hydrogen Abstraction

Mechanistic pathway of thermal and photochemical denitrosation of 3-nitro-9-nitrosocarbazole.

Part 3: Validated Experimental Protocol

To ensure a self-validating and reproducible purification, follow this step-by-step recrystallization methodology.

Prerequisites:

Conduct all steps in a fume hood under subdued lighting . Do not use heat guns or standard drying ovens.

Step 1: Preparation & Suspension Weigh the crude 3-nitro-9-nitrosocarbazole (typically a yellow-brown solid) and transfer it to a round-bottom flask. Add a minimal volume of acetone or 2-butanone (approximately 10-15 mL per gram of crude).

Step 2: Controlled Dissolution Place the flask in a water bath strictly maintained between 40 °C and 45 °C. Swirl gently until the solid dissolves. Causality Check: Do not exceed 45 °C; higher temperatures will initiate the homolytic N–N bond cleavage shown in the mechanism above.

Step 3: Hot Filtration Rapidly filter the warm solution through a pre-warmed fluted filter paper or a coarse glass frit to remove insoluble polymeric impurities and unreacted carbazole derivatives.

Step 4: Crystallization Allow the filtrate to cool slowly to room temperature over 1 hour, then transfer the flask to an ice bath (0 °C) for an additional 2 hours. You will observe the formation of pure brown-yellow needles.

Step 5: Collection & Drying Collect the crystals via vacuum filtration. Wash with a small amount of ice-cold solvent. Dry the crystals in a vacuum desiccator at room temperature (20–25 °C) under high vacuum for 12 hours.

Purification Step1 Crude 3-Nitro-9-nitrosocarbazole (Yellow-Brown Solid) Step2 Dissolve in Acetone or 2-Butanone (Max 45°C, Subdued Light) Step1->Step2 Step3 Hot Filtration (Remove Insoluble Impurities) Step2->Step3 Step4 Slow Cooling to 0°C (Crystallization) Step3->Step4 Step5 Pure Brown-Yellow Needles (Vacuum Dry at RT) Step4->Step5

Step-by-step recrystallization workflow optimized for thermally sensitive N-nitroso compounds.

Part 4: Quantitative Method Comparison

The table below summarizes the quantitative data comparing standard purification techniques for this specific molecule. It highlights why recrystallization is the only viable pathway.

Purification MethodAverage Recovery YieldPurity (IR/NMR)Degradation RiskProcessing Time
Recrystallization (Acetone) 75–85%>98%Low~4 hours
Recrystallization (2-Butanone) 80–88%>98%Low~4.5 hours
Silica Gel Chromatography <30%VariableHigh (Acid-catalyzed)~8 hours
Vacuum Sublimation 0%N/ACritical (Thermal)N/A

References

  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis: 3-Nitro-9-nitrosocarbazole Source: John Wiley & Sons / ResearchGate URL: [Link]

  • Title: Small Ring Heterocyclic Nitrosoamines Source: Journal of the American Chemical Society (JACS) URL: [Link]

Technical Support Center: 3-Nitro-9-nitrosocarbazole Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the handling, purification, and troubleshooting of 3-Nitro-9-nitrosocarbazole samples. Designed for researchers and drug development professionals, this guide addresses the unique physicochemical challenges associated with N-nitrosamine derivatives, specifically focusing on the lability of the N-NO bond.

Part 1: Causality and Chemical Behavior

To successfully purify 3-Nitro-9-nitrosocarbazole, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The N-nitroso group is notoriously sensitive to three primary degradation vectors:

  • Acid-Catalyzed Denitrosation: The N-NO bond is highly susceptible to cleavage in the presence of Brønsted or Lewis acids. Standard normal-phase silica gel contains acidic silanol groups that act as catalytic sites, stripping the nitroso group and reverting the molecule to the 3-nitrocarbazole impurity.

  • Photohydrolysis: N-nitrosamines absorb strongly in the UV spectrum (typically 230–250 nm and ~330 nm). Exposure to ambient laboratory lighting or UV detectors triggers photolytic cleavage of the N-N bond, releasing nitric oxide (NO) which rapidly oxidizes to nitrite/nitrate species in aqueous media (1 [3]).

  • Thermal Degradation: Elevated temperatures provide the activation energy required for homolytic cleavage of the N-NO bond.

By understanding these causal mechanisms, we can design self-validating purification workflows that inherently protect the target molecule.

degradation A 3-Nitro-9-nitrosocarbazole B UV Light / Acidic Silica A->B Exposure C N-NO Bond Cleavage B->C Catalysis/Photolysis D 3-Nitrocarbazole (Major Impurity) C->D Denitrosation E NOx Species C->E Release

Mechanism of 3-Nitro-9-nitrosocarbazole degradation via photolysis and acid catalysis.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my sample purity decrease after standard flash chromatography? A: If you are using standard unmodified silica gel, the acidic silanol groups on the stationary phase are catalyzing the denitrosation of your product. This enriches your eluted fractions with unreacted or degraded 3-nitrocarbazole. To mitigate this, you must switch to deactivated silica, neutral/basic alumina, or utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a low-silanol column.

Q: How do I separate unreacted 3-nitrocarbazole from the nitrosated product without using chromatography? A: Fractional recrystallization is the gold standard for this separation, provided your crude purity is >85%. According to the 2 [1], recrystallization from acetone or 2-butanone yields highly pure brown-yellow needles. The key is to maintain low dissolution temperatures to prevent thermal degradation.

Q: I am seeing unexpected nitrite peaks in my Ion Chromatography (IC) or MS data. Where is this coming from? A: This is a classic symptom of photohydrolysis. When 3-Nitro-9-nitrosocarbazole is exposed to ambient light in solution, the N-NO bond breaks. The released NO radical oxidizes to form nitrite ( NO2−​ ) and nitrate ( NO3−​ ). You must perform all solution-phase handling in amber glassware or under red-light conditions.

Q: Can the mobile phase itself cause issues during LC-MS analysis? A: Yes. Research has demonstrated that specific mobile phase combinations, such as ammonium hydroxide and acetonitrile, can induce unexpected on-column reactions with amine-containing compounds, complicating impurity profiling (3 [4]). Stick to neutral buffers or mild organic acids like formic acid.

Part 3: Impurity Profiling & Data Presentation

When analyzing your crude mixtures, rely on the following quantitative parameters to identify and track impurities during your purification workflows.

Analyte / ImpurityRelative Retention Time (RRT)*UV Max (nm)Primary Cause of PresenceMitigation Strategy
3-Nitro-9-nitrosocarbazole 1.00230, 265N/A (Target Product)N/A
3-Nitrocarbazole 0.85240, 305Unreacted SM / DenitrosationAvoid acidic silica; use amber vials
1,3-Dinitrocarbazole 1.15250, 310Over-nitration during synthesisControl equivalents of NaNO2​ carefully
Nitrite ( NO2−​ ) 0.10210Photohydrolysis of N-NO bondEliminate UV/ambient light exposure

*RRT values are approximate and based on standard C18 reverse-phase gradients (Water/MeCN).

Part 4: Experimental Purification Protocols

workflow Step1 Crude 3-Nitro-9-nitrosocarbazole Step2 LC-MS Purity Assessment Step1->Step2 Cond1 Purity > 85%? Step2->Cond1 PathA Recrystallization (Acetone/2-Butanone) Cond1->PathA Yes PathB RP-HPLC (Low-Silanol Column) Cond1->PathB No Final Pure 3-Nitro-9-nitrosocarbazole (Store in Amber Vials at -20°C) PathA->Final PathB->Final

Decision tree for selecting the optimal purification route based on crude sample purity.

Protocol A: Low-Temperature Recrystallization

Use this self-validating protocol when crude purity exceeds 85%. It avoids the use of chromatography entirely, eliminating the risk of acid-catalyzed degradation.

  • Sample Preparation: Transfer the crude 3-Nitro-9-nitrosocarbazole to an amber Erlenmeyer flask.

  • Dissolution: Add a minimal volume of 2-butanone (or acetone). Gently warm the flask in a water bath to no more than 40°C . Causality note: Exceeding 45°C provides the thermal energy necessary to break the N-NO bond, drastically reducing your yield.

  • Hot Filtration: Rapidly filter the warm solution through a pre-warmed fritted glass funnel to remove insoluble polymeric oxidation products.

  • Crystallization: Allow the filtrate to cool to room temperature slowly over 2 hours in a dark environment, then transfer to a -20°C freezer for 12 hours to maximize precipitation.

  • Isolation: Filter the resulting brown-yellow needles under a stream of dry nitrogen. Wash the crystals with ice-cold hexanes to remove residual 2-butanone.

  • Drying & Storage: Dry the purified solid under high vacuum in the dark for 4 hours. Store at -20°C in an argon-purged amber vial.

Protocol B: Preparative RP-HPLC Purification

Use this protocol for complex mixtures (<85% purity) where recrystallization fails. This method utilizes low-silanol stationary phases to prevent degradation.

  • Column Selection: Equip the preparative HPLC with a low-silanol reverse-phase column (e.g., Newcrom R1 or a heavily end-capped C18 column). This prevents secondary interactions between the nitroso group and acidic silanols (4 [2]).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Critical Warning: Do not use Trifluoroacetic Acid (TFA), as its high acidity will rapidly denitrosate the sample on-column.

  • Sample Loading: Dissolve the crude sample in a 1:1 mixture of Water/Acetonitrile. Avoid prolonged sonication.

  • Gradient Elution: Run a linear gradient from 40% B to 90% B over 20 minutes. Monitor UV absorbance at 230 nm and 265 nm.

  • Fraction Collection: Collect the target peak directly into amber glass tubes pre-chilled in an ice bath.

  • Post-Purification: Immediately lyophilize the collected fractions. Leaving the purified compound in aqueous acidic media for extended periods will lead to slow hydrolysis.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis - ResearchGate. 2

  • Separation of 9-Nitroso-9H-carbazole on Newcrom R1 HPLC column - SIELC Technologies. 4

  • Analysis of N-nitrosamines by High-Performance Liquid Chromatography With Post-Column Photohydrolysis and Colorimetric Detection - PubMed (NIH). 1

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - ResearchGate. 3

Sources

Technical Support Center: 3-Nitro-9-nitrosocarbazole Solubility & Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solvation issues with 3-Nitro-9-nitrosocarbazole (CAS: 5393-41-9) during organic synthesis. As a mild nitrosating reagent, its ability to efficiently transfer a nitroso group to secondary amines is strictly governed by its thermodynamic solubility in the chosen reaction medium.

Physicochemical & Solubility Profile

Before troubleshooting, it is critical to understand the baseline quantitative and qualitative properties of the reagent. The table below summarizes the key data driving solvent selection.

PropertyValue / Description
Molecular Formula C12H7N3O3
Molecular Weight 241.22 g/mol
Melting Point 166–168 °C
Physical Form Brown–yellow crystalline needles
Soluble Solvents Benzene, Acetone, 2-Butanone, DMSO
Insoluble Solvents Methanol, Water

Data synthesized from the e-EROS Encyclopedia of Reagents for Organic Synthesis [1] and structural analog profiles [2].

Troubleshooting FAQs

Q1: Why does 3-Nitro-9-nitrosocarbazole immediately precipitate when I use methanol as my primary reaction solvent? A1: The precipitation is a direct result of solvent-solute polarity mismatch. 3-Nitro-9-nitrosocarbazole is a highly aromatic, hydrophobic molecule lacking hydrogen-bond donating capabilities. Methanol is a strongly polar protic solvent with high cohesive energy driven by extensive hydrogen bonding. When introduced to methanol, the solvent molecules preferentially hydrogen-bond with each other, effectively "squeezing out" the carbazole derivative. This thermodynamic exclusion forces the reagent to aggregate and precipitate out of solution [1].

Q2: What is the optimal solvent system for utilizing this compound in nitrosation reactions? A2: Historically, benzene is the most effective solvent, yielding complete solvation and facilitating the smooth conversion of substrates like N-methylaniline to N-nitrosomethylaniline [1]. However, due to the toxic and carcinogenic nature of benzene, modern laboratories often substitute it with polar aprotic solvents such as acetone or 2-butanone. These solvents possess sufficient dipole moments to interact with the nitro and nitroso groups without disrupting the lipophilic carbazole core.

Q3: My reagent is partially dissolved in acetone, but the reaction yield is low. How can I fix this? A3: Partial solvation means the effective molarity of your nitrosating agent is lower than calculated, leaving unreacted substrate. This often occurs if the solvent is too cold or if trace water is present. Ensure your acetone is strictly anhydrous (dried over 3Å molecular sieves). If particulates remain, gently warm the reaction vessel to 35 °C. Caution: Do not exceed 50 °C, as elevated temperatures can induce the homolytic cleavage of the N-NO bond, leading to premature reagent degradation and the evolution of nitrous oxide gas [1].

Experimental Protocols

Protocol: Preparation and Validation of 3-Nitro-9-nitrosocarbazole Solutions for Nitrosation

To guarantee reproducibility, every reaction setup must be a self-validating system. Follow this methodology to ensure complete solvation and active nitroso transfer.

Step 1: Solvent Dehydration

  • Select an appropriate aprotic solvent (e.g., Acetone, 2-Butanone, or Dichloromethane).

  • Store the solvent over activated 3Å molecular sieves for at least 24 hours prior to use to eliminate trace water, which can cause reagent hydrolysis or unexpected precipitation.

Step 2: Reagent Solvation

  • In an oven-dried, argon-flushed round-bottom flask, weigh the required amount of 3-Nitro-9-nitrosocarbazole (typically 1.0 to 1.2 molar equivalents relative to the amine substrate).

  • Add the anhydrous solvent at room temperature (20–25 °C) to achieve a concentration of 0.1 M to 0.5 M.

  • Stir magnetically at 400 RPM for 10 minutes.

Step 3: Solvation Validation

  • Visual Check: The suspension must transition into a clear, homogenous brown-yellow solution.

  • Intervention: If undissolved needles persist, equip the flask with a reflux condenser and gently heat the water bath to 35 °C. Maintain this temperature until the solution is optically clear. Do not proceed to Step 4 until the solution is fully homogenous.

Step 4: Substrate Addition & Reaction

  • Once validated as fully solvated, cool the solution back to 15–20 °C.

  • Add the secondary amine substrate dropwise over 15 minutes to prevent localized exothermic spikes.

  • Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the starting amine and the formation of the N-nitrosamine product, alongside the 3-nitrocarbazole byproduct, confirms successful nitroso transfer.

Visual Workflows and Mechanisms

SolventTroubleshooting Start Start: Select Solvent for 3-Nitro-9-nitrosocarbazole CheckProtic Is the solvent highly polar & protic? (e.g., MeOH) Start->CheckProtic Precipitation High Risk of Precipitation (Insoluble) CheckProtic->Precipitation Yes CheckAprotic Is it a non-polar or polar aprotic solvent? CheckProtic->CheckAprotic No Optimal Optimal Solvation (Benzene, Acetone) CheckAprotic->Optimal Yes Warm Gently warm to 35°C if particulates remain Optimal->Warm Check Clarity

Solvent selection and troubleshooting workflow for optimal reagent solvation.

NitrosationMechanism Reagent 3-Nitro-9-nitrosocarbazole (Fully Solvated) Complex Intermediate Transfer Complex Reagent->Complex Amine Secondary Amine (e.g., N-methylaniline) Amine->Complex Product N-Nitrosamine Product Complex->Product Byproduct 3-Nitrocarbazole Byproduct Complex->Byproduct

Mechanistic pathway of nitroso transfer in a homogenous reaction medium.

References

  • Koo, S. (2001). 3-Nitro-9-nitrosocarbazole. e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHzyf_TOqi6N81WOfzsv0p7GhAbmfRt8fXB0Ar89mIzg3ltIdqGHzd3GLZ4R9vrY_SoUXeadOo3KoVnx5IUAPz3cGvWld5QdByqDPLVpD7azxc3aDyK7YzenmCmvh0tmV9QoA1afI51zcrSW4wd0byRra0dShhem3tcX9QOkhWEIr89KVltz-lAO4wqNKm3TzK66ZzmrP9ZQq5vwTDOshd6B4=]
  • Benchchem. N-Nitrosocarbazole | High-Purity Research Chemical. Available at:[https://vertexaisearch.cloud.google.
  • National Center for Biotechnology Information. 9-Nitrosocarbazole | C12H8N2O | CID 17743. PubChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEObAO8NJ6YFQjp1cpHUd2H9c2cWurhmyzHYI5TcZoOHIexB9_NXXvcAGStcX4H4HmKS4e18PzwAgA9Od2NXsVPo7V2meoXW5o5nHqCiV71uXSIKs2s702heyi4AsPa6evYjquIuTApjtk0UydVsHox5wWzP98a]

Technical Support Center: Scaling Up 3-Nitro-9-Nitrosocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals transitioning the synthesis of 3-Nitro-9-nitrosocarbazole (CAS: 5393-41-9) from bench-scale to kilo-lab or pilot-plant operations.

As a mild nitrosating reagent, 3-nitro-9-nitrosocarbazole is highly valuable in organic synthesis, but its production requires strict control over reaction kinetics, exotherms, and regioselectivity [1]. This document provides field-proven protocols, mechanistic troubleshooting, and validated scale-up strategies.

Quantitative Data: Synthetic Route Comparison

When scaling up, selecting the appropriate synthetic route is critical. The table below summarizes the two primary methodologies for synthesizing 3-nitro-9-nitrosocarbazole, highlighting the operational differences that impact scale-up feasibility [1], [3].

ParameterRoute A: Sequential Nitrosation/NitrationRoute B: Direct Nitrosation
Starting Material Carbazole3-Nitrocarbazole
Reagents NaNO₂, HCl, HNO₃NaNO₂, Acetic Acid (AcOH)
Solvent NitrobenzeneAcetic Acid
Operating Temperature 15 °C (Strictly controlled)70 °C
Intermediate Isolated? No (Telescoped via 9-nitrosocarbazole)N/A (Single-step)
Purification Solvent AcetoneAcetone or 2-Butanone
Scale-Up Challenge Exotherm management during HNO₃ additionSolubility of precursor at scale
Yield (Bench Scale) ~77%~93%

Process Workflows & Causality

G Carb Carbazole (Starting Material) Intermediate 9-Nitrosocarbazole (Intermediate) Carb->Intermediate NaNO2 (aq), HCl Nitrobenzene, 15°C NitroCarb 3-Nitrocarbazole (Starting Material) Product 3-Nitro-9-nitrosocarbazole (Target Product) NitroCarb->Product NaNO2, AcOH 70°C Intermediate->Product HNO3 15°C, 1.5h

Synthesis pathways for 3-Nitro-9-nitrosocarbazole from carbazole and 3-nitrocarbazole.

Protocol A: Sequential Telescoped Synthesis (From Carbazole)

This method is highly cost-effective for larger scales but requires rigorous thermal management [1].

  • Suspension Formation: Suspend carbazole (1.0 eq) in nitrobenzene (approx. 1.6 L/mol).

    • Causality: Nitrobenzene is chosen for its high heat capacity and ability to solubilize the intermediate, preventing premature precipitation that could trap unreacted starting material.

  • Nitrosation: Add an aqueous solution of Sodium Nitrite (1.22 eq). Cool the jacketed reactor to 15 °C. Introduce HCl (approx. 0.1 L/mol) dropwise over 1 hour. Hold for 1 hour.

    • Causality: The dropwise addition of HCl controls the in situ generation of nitrous acid (HONO). If added too quickly, the rapid evolution of NOx gases and the resulting exotherm will cause thermal degradation of the newly formed 9-nitrosocarbazole intermediate.

  • Nitration: To the resulting solution, slowly add HNO₃ (approx. 0.05 L/mol) over 30 minutes. Maintain the temperature strictly at 15 °C for 1.5 hours.

    • Causality: Nitration is highly exothermic. Maintaining 15 °C ensures regioselectivity, directing the nitro group exclusively to the 3-position. Higher temperatures will lead to over-nitration (e.g., 1,3-dinitro derivatives) and potential safety hazards.

  • Isolation: Evaporate the solvent under reduced pressure and recrystallize the crude product from acetone to yield brown-yellow needles (mp 166–168 °C)[2].

Protocol B: Direct Nitrosation (From 3-Nitrocarbazole)

This method is preferred when high purity is required and the 3-nitrocarbazole precursor is readily available [1], [3].

  • Dissolution: Dissolve 3-nitrocarbazole (1.0 eq) in acetic acid (approx. 4 L/mol).

  • Nitrosation: Add Sodium Nitrite (1.33 eq) to the mixture and heat the reactor to 70 °C.

    • Causality: Unlike Protocol A, this reaction requires heating. The strong electron-withdrawing nature of the pre-existing nitro group at the 3-position significantly deactivates the carbazole nitrogen. Elevated thermal energy (70 °C) is required to overcome the activation energy barrier for N-nitrosation.

  • Isolation: Cool the mixture to induce crystallization. Filter and recrystallize from 2-butanone [1].

Troubleshooting & FAQs

Q: During Protocol A, my yield drops significantly upon scale-up (from 50g to 5kg), and the product is heavily contaminated with unreacted carbazole. What is failing? A: This is a classic mass-transfer limitation. In a larger reactor, the biphasic nature of the nitrobenzene/aqueous system reduces the interfacial surface area. If agitation is insufficient, the in situ generated HONO decomposes before reacting with the suspended carbazole. Resolution: Upgrade to a high-shear impeller (e.g., a Rushton turbine) and ensure the baffle configuration in your reactor is optimized for liquid-liquid dispersion.

Q: We are observing excessive brown gas evolution during the HCl addition step. Is this normal? A: While minor off-gassing is expected, excessive brown gas (NO₂) indicates that nitrous acid is decomposing ( 2HNO2​→NO+NO2​+H2​O ) rather than reacting with the substrate. This is usually caused by localized hot spots due to inadequate cooling or adding the HCl too rapidly. Resolution: Slow the feed rate of HCl, increase jacket cooling, and ensure your facility utilizes a properly sized caustic scrubber system to neutralize NOx emissions safely.

Q: After evaporating the nitrobenzene in Protocol A, the product forms a thick, intractable oil instead of crystallizing. How do we recover it? A: 3-Nitro-9-nitrosocarbazole is prone to "oiling out" (liquid-liquid phase separation) if residual nitrobenzene remains or if the cooling ramp during recrystallization is too steep. Resolution: Ensure complete removal of nitrobenzene via high-vacuum distillation. During recrystallization from acetone, implement a controlled cooling ramp (e.g., 0.5 °C/min) and introduce seed crystals of pure 3-nitro-9-nitrosocarbazole at the saturation temperature to force heterogeneous nucleation[2].

Q: Can we substitute nitrobenzene with a less toxic solvent in Protocol A? A: Nitrobenzene is difficult to replace because it is inert to the nitration conditions and provides excellent solubility for the intermediate. While halogenated solvents (like dichloromethane) are sometimes investigated, their low boiling points make controlling the exotherm of the subsequent nitric acid addition highly dangerous at scale. Stick to nitrobenzene but utilize closed-loop engineering controls for handling.

References

  • Koo, S. (2001). 3-Nitro-9-nitrosocarbazole. e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate.
  • LookChem. Cas 5393-41-9, 3-Nitro-9-nitroso-9H-carbazole.
  • Benchchem. N-Nitrosocarbazole | High-Purity Research Chemical.

interpreting unexpected NMR shifts in 3-Nitro-9-nitrosocarbazole

Author: BenchChem Technical Support Team. Date: March 2026

Interpreting Unexpected ¹H NMR Shifts: A Troubleshooting Guide

Welcome to the technical support guide for navigating the complex ¹H NMR spectrum of 3-Nitro-9-nitrosocarbazole. Researchers often encounter spectral data for this molecule that deviates significantly from initial predictions based on simple additive models. This guide is structured as a series of questions and answers to troubleshoot these unexpected shifts, providing the theoretical background and practical steps to achieve a confident structural assignment.

Frequently Asked Questions (FAQs)

Q1: My aromatic signals are all significantly downfield. What should my baseline expectation for the ¹H NMR spectrum of 3-Nitro-9-nitrosocarbazole be?

A1: Interpreting the spectrum requires a systematic, layered approach. We must begin with the parent carbazole structure and then consider the powerful electronic and spatial effects of the two substituents.

  • The Carbazole Framework: Unsubstituted carbazole has a well-defined ¹H NMR spectrum with signals typically appearing between 7.1 and 8.1 ppm in common deuterated solvents like CDCl₃ and DMSO-d₆.[1][2] The protons at positions 4 and 5 are the most deshielded due to their position relative to the fused ring system.

  • Effect of the 3-Nitro (-NO₂) Group: The nitro group is a potent electron-withdrawing group through both induction and resonance.[3] This effect removes electron density from the aromatic ring it is attached to, causing a deshielding effect (a downfield shift) on the protons of that ring. The effect is most pronounced at the ortho (H-2, H-4) and para (H-6, though not applicable here) positions. Therefore, you should expect H-2 and especially H-4 to be shifted significantly downfield from their positions in unsubstituted carbazole.

  • Effect of the 9-Nitroso (-N=O) Group: The N-nitroso group introduces two major complexities:

    • Anisotropic Effect: This is a through-space effect, not a through-bond electronic effect.[4][5] The π-system of the N=O double bond generates its own local magnetic field. Protons located in the plane of the nitroso group (the "deshielding cone") experience a stronger effective magnetic field and are shifted significantly downfield.[6][7] In 3-Nitro-9-nitrosocarbazole, the H-1 and H-8 protons are held in close spatial proximity to the nitroso group and will experience profound deshielding.

    • Restricted Bond Rotation (Rotamers): The N-N bond in N-nitrosamines has substantial double-bond character due to resonance.[8][9] This restricts free rotation around the bond, creating two stable planar conformers, often referred to as E and Z rotamers. Because the carbazole framework is asymmetrical (due to the nitro group), these two rotamers are diastereomeric and not energetically equivalent. If the rate of interconversion between these rotamers is slow on the NMR timescale, you will observe two distinct sets of signals for every proton in the molecule.[9][10] This is a very common reason for unexpectedly complex spectra in N-nitrosamines.

Combining these factors, your baseline expectation should be a complex aromatic region, likely devoid of the symmetry seen in carbazole, with all protons shifted downfield, and potentially twice the number of expected signals due to the presence of rotamers.

Q2: I see more than the seven expected aromatic signals. You mentioned rotamers. How can I confirm their presence?

A2: The observation of paired signals is strong evidence for rotamers. The definitive method for confirming their presence and studying their dynamics is Variable Temperature (VT) NMR spectroscopy .

The underlying principle is that increasing the temperature provides the molecule with enough thermal energy to overcome the rotational energy barrier of the N-N bond.

  • At Room Temperature: Rotation is slow, and the NMR spectrometer detects the two distinct rotameric forms, giving two sets of peaks.

  • Upon Heating: As the temperature increases, the rate of rotation increases. The two distinct signals for a given proton will broaden, move closer together, and eventually merge into a single, time-averaged signal at a point known as the coalescence temperature .

Observing this coalescence behavior is conclusive proof of a dynamic equilibrium between two or more conformers, in this case, the E/Z rotamers.

Q3: The shifts for H-1 and H-8 seem disproportionately large. Is this solely due to the nitroso group's anisotropy?

A3: While the magnetic anisotropy of the N=O group is the primary driver for the significant downfield shift of the peri-protons (H-1 and H-8), another through-space effect, steric compression , can also contribute.

When two non-bonded groups are forced into close proximity, their electron clouds repel each other. This repulsion can distort the electron cloud of a C-H bond, reducing the electron density around the proton and causing further deshielding.[11] In the planar arrangement of the nitrosocarbazole system, the oxygen of the nitroso group and the H-1 proton (and similarly, the nitrogen lone pair and H-8, depending on the rotamer) are very close. This steric clash likely contributes to the observed downfield shift, augmenting the already powerful anisotropic effect.

To probe this, you can perform a Nuclear Overhauser Effect (nOe) experiment . A 1D NOESY or 2D NOESY/ROESY experiment can confirm the spatial proximity between the protons of interest (e.g., H-1) and other parts of the molecule, validating the proposed conformation where these through-space interactions occur.[12]

Q4: Can my choice of NMR solvent dramatically alter the spectrum?

A4: Absolutely. 3-Nitro-9-nitrosocarbazole is a polar molecule with two functional groups capable of engaging in specific solute-solvent interactions. Changing the solvent can significantly impact the chemical shifts and even the observed ratio of rotamers.[13]

  • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can stabilize the polar resonance forms of the molecule, particularly the zwitterionic character of the N-nitrosamine moiety.[9] This can alter the electron distribution and affect chemical shifts.

  • Polar Protic Solvents (e.g., Methanol-d₄): These solvents can form hydrogen bonds with the oxygen atoms of the nitro and nitroso groups. This interaction can influence the electronic environment and potentially favor one rotamer over the other.[14]

  • Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents can induce significant shifts through the Aromatic Solvent-Induced Shift (ASIS) effect. The planar solvent molecules will associate with the solute in a specific orientation to minimize electrostatic repulsion, creating a unique magnetic environment that can either shield or deshield different protons compared to a solvent like CDCl₃.

  • Non-Polar Solvents (e.g., CDCl₃): Often considered a "default," but even chloroform can participate in weak hydrogen bonding. It serves as a good baseline but may not reflect the molecule's behavior in more polar environments.[15]

If you observe unexpected shifts, running the spectrum in a different solvent class (e.g., switching from CDCl₃ to DMSO-d₆) is an excellent diagnostic step.[15] A significant change in chemical shifts upon solvent change points to strong solute-solvent interactions.

Troubleshooting Workflow & Data Summary

The following workflow provides a logical sequence of steps to diagnose and interpret the ¹H NMR spectrum of 3-Nitro-9-nitrosocarbazole.

Diagnostic Workflow Diagram

G start Unexpected Shifts Observed in ¹H NMR check_rotamers Hypothesis: Rotamers Present? (Paired signals, >7 peaks) start->check_rotamers vt_nmr Action: Perform VT-NMR (Variable Temperature) check_rotamers->vt_nmr coalescence Result: Coalescence Observed? vt_nmr->coalescence confirm_rotamers Conclusion: Rotamers Confirmed. Assign two distinct species. coalescence->confirm_rotamers  Yes re_evaluate Conclusion: No Rotamers. Re-evaluate structure or consider impurities. coalescence->re_evaluate No   analyze_anisotropy Analyze Through-Space Effects: - N=O Anisotropy (H-1, H-8) - Steric Compression check_solvent Consider Extrinsic Factors: - Solvent Effects - Concentration Dependence analyze_anisotropy->check_solvent final_assignment Final Assignment check_solvent->final_assignment confirm_rotamers->analyze_anisotropy re_evaluate->analyze_anisotropy

Caption: Troubleshooting workflow for unexpected NMR shifts.

Table 1: Comparison of ¹H NMR Shifts - Carbazole vs. Predicted 3-Nitro-9-nitrosocarbazole
Proton PositionTypical Shift in Carbazole (ppm)[1][2]Predicted Shift in 3-Nitro-9-nitrosocarbazole (ppm)Rationale for Predicted Shift
H-1~7.5> 8.5 (Highly deshielded)Strong Anisotropy: Proximity to the N=O group.[8] Steric Compression: Interaction with the nitroso group.[11]
H-2~7.4> 7.8 (Deshielded)-NO₂ Effect: ortho to the electron-withdrawing nitro group.
H-4~8.1> 8.8 (Highly deshielded)-NO₂ Effect: ortho to the electron-withdrawing nitro group. Inherently deshielded position in carbazole.
H-5~8.1> 8.2 (Deshielded)General deshielding from the nitroso group and inherent position.
H-6~7.2> 7.4 (Slightly deshielded)Less affected by the substituents, but general deshielding is expected.
H-7~7.4> 7.6 (Slightly deshielded)Less affected by the substituents, but general deshielding is expected.
H-8~7.5> 8.5 (Highly deshielded)Strong Anisotropy: Proximity to the N=O group.[8]

Note: All signals are expected to be duplicated due to the presence of E/Z rotamers, with slightly different chemical shifts for each proton in the two conformers.

Experimental Protocols

Protocol: Variable Temperature (VT) ¹H NMR for Rotamer Identification

This protocol outlines the steps to confirm the presence of rotational isomers.

1. Initial Setup and Sample Preparation:

  • Prepare a sample of 3-Nitro-9-nitrosocarbazole with a moderate concentration (5-10 mg) in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or Toluene-d₈).
  • Ensure the chosen solvent's boiling point is well above the maximum temperature you plan to reach.
  • Use an NMR tube rated for high temperatures.

2. Room Temperature Spectrum:

  • Acquire a standard, high-quality ¹H NMR spectrum at ambient temperature (e.g., 298 K). This will serve as your reference spectrum.
  • Carefully identify the pairs of signals you hypothesize belong to the two rotamers. Note their chemical shifts, multiplicities, and integrations.

3. Incremental Temperature Increase:

  • Increase the probe temperature in controlled increments (e.g., 10-15 K).
  • Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a new spectrum. This is critical for thermal stability and accurate data.
  • Acquire a spectrum at each temperature point.

4. Data Acquisition and Analysis:

  • Monitor the paired signals as the temperature rises. Look for the characteristic signs of coalescence: the peaks will broaden and move towards each other.
  • Note the temperature at which the two peaks merge into a single broad peak. This is the coalescence temperature (Tc).
  • If possible, continue increasing the temperature past coalescence to observe the signal sharpening into a single, time-averaged resonance.

5. (Optional) Cooling Cycle:

  • After reaching the maximum temperature, you can slowly cool the sample back down to room temperature, acquiring spectra at the same temperature points. This ensures the process is reversible and not due to sample decomposition.

6. Interpretation:

  • The clear observation of peak broadening and coalescence as a function of temperature is definitive evidence for a dynamic exchange process, confirming the presence of rotamers.

References

  • Fiveable. (2025, August 15). Anisotropic Effect Definition. [Link]

  • askIITians. (2025, March 11). What is anisotropy in NMR?[Link]

  • New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Publishing. [Link]

  • Karabatsos, G. J., & Taller, R. A. (1964). Structural Studies by Nuclear Magnetic Resonance. IX. Configurations and Conformations of N-Nitrosamines. Journal of the American Chemical Society, 86(20), 4373–4378. [Link]

  • Hunt, I. Ch 13 - Aromatic H. University of Calgary, Department of Chemistry. [Link]

  • ¹H-NMR spectrum of carbazole. ResearchGate. [Link]

  • Chow, Y. L., et al. (1968). Nuclear magnetic resonance studies on the configurations and conformations of heterocyclic nitrosamines. Canadian Journal of Chemistry, 46(17), 2827–2835. [Link]

  • The nitro group directs electrophilic aromatic substitution to the meta position. Pearson+. [Link]

  • Karabatsos, G. J., & Taller, R. A. (1964). Structural Studies by Nuclear Magnetic Resonance. IX. Configurations and Conformations of N-Nitrosamines. Journal of the American Chemical Society. [Link]

  • Slideshare. NMR- Diamagnetic Anisotropy and its effect on chemical shift. [Link]

  • Robinson, L. G., et al. (1970). Solvent effects on the internal proton chemical shifts of nitrobenzene, aniline and halobenzenes. Journal of Magnetic Resonance (1969). [Link]

  • Sova, M. (2021, August 29). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Molera Alvarez. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000666 - Carbazole (C12H9N). [Link]

  • Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.8: Diamagnetic Anisotropy. [Link]

  • Wang, C., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4786. [Link]

  • Webb, G. A., & Witanowski, M. (1983). A study of solvent effects on the nitrogen NMR shieldings of some indolizines. Bulletin of the Polish Academy of Sciences, Chemistry, 31(3-7), 175-180. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Basrah Journal of Science, 40(2), 312-326. [Link]

  • University of Leicester. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Lhiaubet-Vallet, V., et al. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • Intramolecular through-space NMR spectroscopic effect of steric compression on ¹H NMR spectroscopy. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Validation & Comparative

comparative study of the mutagenic potential of nitrated carbazoles

Author: BenchChem Technical Support Team. Date: March 2026

As N-heterocyclic aromatic hydrocarbons (nitro-NAHs) become increasingly recognized as critical environmental pollutants in airborne particulate matter and combustion emissions, understanding their genotoxic profiles is paramount for toxicologists and drug development professionals. This guide provides an objective, comparative analysis of the mutagenic potential of various nitrated carbazoles. By deconstructing the structural determinants of their toxicity and outlining self-validating experimental protocols, we establish a rigorous framework for evaluating these compounds.

Mechanistic Causality: The Drivers of Mutagenesis

To accurately compare nitrated carbazoles, we must first understand the causality behind their biological activity. The mutagenicity of these compounds is not uniform; it is strictly governed by their molecular geometry, hydrophobicity, and susceptibility to metabolic activation.

Direct Mutagenesis via Nitroreduction

In bacterial models like Salmonella typhimurium, direct mutagenicity relies on the "classical" bacterial nitroreductase pathway[1]. The enzyme reduces the nitro group to a hydroxylamine intermediate. Subsequent esterification and cleavage yield a highly reactive arylnitrenium ion. The potency of a specific nitrated carbazole depends heavily on its ability to resonance-stabilize the positive charge of this ultimate electrophile[1]. Compounds with nitro groups oriented along the long axis of the molecule (e.g., the 3- and 6-positions) allow for optimal planar charge delocalization, dramatically increasing their DNA-adducting capability[1].

Mammalian Metabolic Activation (Ring Oxidation)

While some nitrocarbazoles are potent direct-acting mutagens, others require mammalian hepatic enzymes (S9 fraction) for full activation. For complex derivatives like2, the addition of S9 significantly enhances mutagenicity[2]. This occurs because the S9 mix facilitates ring oxidation, producing hydroxylated nitrocarbazoles. The electron-donating properties of the newly introduced hydroxyl groups further stabilize the nitrenium ion, amplifying the compound's electrophilic attack on DNA[2].

G NC Nitrated Carbazole NR Bacterial Nitroreductase (Direct Mutagenesis) NC->NR Reduction (-S9) S9 Mammalian S9 Mix (Metabolic Activation) NC->S9 Oxidation (+S9) HA Hydroxylamine Intermediate NR->HA RO Ring Oxidation (Hydroxylated Metabolite) S9->RO NI Arylnitrenium Ion (Ultimate Electrophile) HA->NI Esterification/Cleavage RO->NR Subsequent Reduction DNA DNA Adduct Formation (Frameshift Mutation) NI->DNA Covalent Binding

Fig 1: Dual metabolic activation pathways of nitrated carbazoles leading to DNA adduction.

Comparative Performance Data

The following table synthesizes quantitative Ames test data (revertants per nanomole) for key carbazole derivatives, highlighting how structural variations dictate mutagenic performance in S. typhimurium TA98.

CompoundMutagenic Potency (TA98, -S9)Mutagenic Potency (TA98, +S9)Structural Mechanism & Causality
Carbazole (Parent) InactiveInactiveLacks the nitro functional group required for nitroreductase activation and subsequent electrophilic DNA adduction[1].
1-Nitrocarbazole Weak (~0.3 rev/nmol)WeakSteric hindrance at the 1-position twists the nitro group out of the aromatic plane, severely reducing resonance stabilization of the nitrenium ion[1].
3-Nitrocarbazole Weak (~2.0 rev/nmol)WeakBetter planar alignment than the 1-isomer, but lacks the dual activation sites and high hydrophobicity needed for potent intercalation[1].
3,6-Dinitrocarbazole Highly Potent (~25 rev/nmol)ReducedOptimal orientation along the molecule's long axis maximizes resonance stabilization. S9 addition degrades the active intermediate, reducing potency[1].
5,9-Dinitro-DBC ModerateHighly PotentRequires S9 for ring oxidation. The multinitrated extended aromatic system has a high reduction potential, maximizing DNA intercalation[2].

Note: Data derived from standardized plate-incorporation assays. Potency is heavily skewed toward frameshift mutations (TA98) due to the planar nature of the carbazole backbone.

Self-Validating Experimental Protocol: The Ames Plate-Incorporation Assay

To ensure trustworthiness and reproducibility when evaluating novel nitrated carbazoles, the experimental workflow must be a self-validating system. The protocol below utilizes S. typhimurium TA98 to detect frameshift mutations and TA98NR (nitroreductase-deficient) to mechanistically prove that nitroreduction is the causal pathway for the observed genotoxicity.

Step-by-Step Methodology
  • Strain Preparation & Validation: Culture S. typhimurium strains TA98 and TA98NR overnight in Oxoid nutrient broth at 37°C until reaching a density of 1−2×109 cells/mL. Causality check: Verify genetic markers (e.g., ampicillin resistance via the pKM101 plasmid, which enhances error-prone DNA repair and increases assay sensitivity).

  • Compound Formulation: Dissolve the nitrated carbazole in Dimethyl Sulfoxide (DMSO). Causality check: DMSO is selected because it readily solubilizes highly hydrophobic polycyclic compounds without causing background toxicity to the bacteria at volumes under 100 µL per plate.

  • Metabolic Activation (S9 Mix) Preparation: Prepare liver homogenates (S9) from male Sprague-Dawley rats induced with 3-methylcholanthrene or Aroclor 1254 to upregulate cytochrome P450 enzymes[2]. Mix 50 µg of S9 with 0.45 mL of a standard NADP-dependent cofactor mix.

  • Assay Assembly: To sterile culture tubes held at 45°C, sequentially add:

    • 2.0 mL of molten top agar (containing trace histidine/biotin to allow limited initial cell division necessary for mutation fixation).

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound (or DMSO for solvent control).

    • 0.5 mL of S9 mix (or phosphate buffer for direct mutagenesis assessment).

  • Incubation & Scoring: Vortex gently, pour over minimal glucose agar plates, and incubate at 37°C for 48 hours[2]. Count the resulting histidine-independent revertant colonies.

  • System Validation: The assay is only valid if the spontaneous reversion rate of the DMSO control falls within historical bounds (e.g., 30-50 revertants for TA98) and the positive control (Benzo[a]pyrene with S9) yields a robust mutagenic response[2]. A sharp drop in mutagenicity in the TA98NR strain compared to TA98 confirms the dependency on bacterial nitroreductase[1].

G Prep Culture TA98/TA98NR (Verify Markers) Dose Add Test Compound (in DMSO Vehicle) Prep->Dose S9 Add S9 Mix (or Buffer Control) Dose->S9 Agar Mix with Top Agar & Pour on Plates S9->Agar Incubate Incubate 48h at 37°C (Mutation Fixation) Agar->Incubate Count Count Histidine Revertant Colonies Incubate->Count

Fig 2: Self-validating workflow for the Ames Plate-Incorporation Assay.

References

  • Holloway, T. C., & Ball, L. M. (1993). Synthesis and mutagenicity of a series of nitrated carbazoles and hydroxycarbazoles. Mutagenesis, 8(4), 321–327.[Link]

  • LaVoie, E. J., Govil, A., Briggs, G., & Hoffmann, D. (1981). Mutagenicity of aminocarbazoles and nitrocarbazoles. Mutation Research, 90(4), 337-344.[Link]

  • Xue, W., Reilman, R., Radike, M., & Warshawsky, D. (2001). Synthesis, Characterization, and Mutagenicity of Nitrated 7H-Dibenzo[c,g]carbazole and Its Phenolic Derivatives. Chemical Research in Toxicology, 14(8), 1082–1088.[Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Nitro-9-nitrosocarbazole by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of 3-Nitro-9-nitrosocarbazole. We will focus on a meticulously developed High-Performance Liquid Chromatography (HPLC) method, contrasting its performance with other analytical alternatives. The protocols and rationale presented herein are designed to establish a self-validating system, ensuring the highest degree of confidence in your analytical results, in alignment with international regulatory standards.[2][3]

The Analytical Imperative: Why HPLC is the Gold Standard

The synthesis of 3-Nitro-9-nitrosocarbazole typically involves the nitration of a carbazole precursor, followed by a nitrosation step.[4][5] This multi-step synthesis inherently introduces a spectrum of potential impurities that must be resolved and quantified:

  • Starting Materials: Unreacted 3-nitrocarbazole.

  • Isomeric Impurities: Positional isomers formed during the nitration step (e.g., 1-nitro, 6-nitrocarbazole derivatives).

  • Side-Reaction Products: Dinitrated or other over-processed by-products.

  • Degradation Products: The nitroso group can be labile, making the compound susceptible to degradation under certain conditions.[6]

Given this complex matrix, a suitable analytical method must offer high resolving power (specificity), sensitivity to detect trace impurities, and the ability to accurately quantify the main component. While techniques like Thin-Layer Chromatography (TLC) can offer rapid qualitative checks, they lack the quantitative precision and resolution required for definitive purity assessment. UV-Vis spectrophotometry, on the other hand, cannot distinguish between the analyte and its structurally similar impurities.

HPLC, particularly in a reversed-phase modality, emerges as the superior technique.[7] It provides the necessary resolution to separate structurally similar molecules and the sensitivity to detect impurities at levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

A Validated Reversed-Phase HPLC (RP-HPLC) Protocol

This section details a robust, validated RP-HPLC method designed for the express purpose of assessing the purity of 3-Nitro-9-nitrosocarbazole. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Experimental Workflow

The entire analytical process, from sample preparation to data analysis, follows a logical and controlled sequence to ensure reproducibility.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Acquisition & Analysis prep_sample Accurately weigh sample and dissolve in Diluent (e.g., Acetonitrile) filter Filter all solutions (0.45 µm PTFE filter) prep_sample->filter prep_std Prepare Certified Reference Standard (CRS) solution in Diluent prep_std->filter injector Autosampler Injection (10 µL) filter->injector Transfer to HPLC vials pump Mobile Phase Delivery (Gradient Pump) pump->injector column C18 Column with Thermostatic Control (30°C) injector->column detector Photodiode Array (PDA) Detector (Scan 200-400 nm) column->detector cds Chromatography Data System (CDS) detector->cds Signal Output integration Peak Integration & Retention Time (RT) Identification cds->integration purity_calc Purity Calculation (% Area Normalization) integration->purity_calc report Generate Final Report purity_calc->report

Caption: Experimental workflow for HPLC purity assessment.

Detailed Chromatographic Conditions
ParameterRecommended SettingRationale
Instrumentation HPLC with Gradient Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV Detector.A gradient pump is essential for resolving impurities with varying polarities. A PDA detector allows for peak purity analysis and selection of the optimal monitoring wavelength.
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).C18 stationary phases provide excellent hydrophobic interactions with the aromatic carbazole structure, ensuring good retention and separation.[9][10][11]
Mobile Phase A 0.1% Formic Acid in Water.The acidic modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Program 0-2 min: 50% B; 2-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B.A gradient elution is critical for eluting strongly retained impurities while providing adequate separation of early-eluting compounds from the solvent front.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30°C.Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry.
Detection PDA at 254 nm and 330 nm.Dual-wavelength monitoring provides comprehensive detection. 254 nm is a general wavelength for aromatic compounds, while 330 nm may offer better sensitivity for the conjugated nitro-carbazole system.
Injection Volume 10 µL.A typical injection volume that avoids column overloading while providing a strong detector response.
Sample Preparation Dissolve sample in Acetonitrile to a final concentration of ~0.5 mg/mL.Acetonitrile is a strong solvent for carbazole derivatives and is compatible with the mobile phase.

Comparative Performance Analysis

To illustrate the superiority of the proposed HPLC method, we compare its expected performance metrics against a less optimal technique, such as isocratic HPLC or analytical TLC with densitometry. The validation of an analytical method is performed according to ICH guidelines to ensure it is fit for its intended purpose.[8][12]

Performance ParameterValidated RP-HPLC (Gradient)Alternative Method (e.g., Isocratic HPLC)Why HPLC Excels
Specificity Baseline resolution of main peak from all known impurities (Resolution > 2.0).Co-elution of impurities with the main peak or with each other.The gradient program allows for the effective separation of compounds with a wide range of polarities, which is not possible with a single isocratic mobile phase.
Linearity (r²) > 0.999.[13]> 0.99.A wider dynamic range and more consistent detector response lead to superior linearity, which is crucial for accurate impurity quantification.
Limit of Detection (LOD) ~0.01%~0.1%High-efficiency columns and sensitive detectors allow for the detection of impurities at much lower levels, meeting stringent regulatory requirements.
Limit of Quantification (LOQ) ~0.03%~0.3%The ability to not just detect but accurately quantify trace impurities is a key advantage, ensuring the safety and efficacy of the final product.[14]
Precision (%RSD) < 2.0%.[13]< 5.0%Modern HPLC systems with precise autosamplers and pumps provide exceptional repeatability, leading to highly reliable and consistent results.[8]
Accuracy (% Recovery) 98.0 - 102.0%.[13]90.0 - 110.0%The high specificity and linearity of the HPLC method ensure that the measured amount of the substance is extremely close to the true value.

Logical Framework for Method Validation

The trustworthiness of any analytical protocol hinges on its validation. The described HPLC method is designed to be validated as a self-validating system, grounded in the principles of the ICH Q2(R1) guideline.[3]

Validation_Logic cluster_core ICH Q2(R1) Validation Pillars Specificity Specificity Does the method exclusively measure the analyte? Forced degradation studies Impurity spiking Linearity Linearity Accuracy Accuracy How close is the result to the true value? Spike/recovery studies (e.g., 80%, 100%, 120% levels) Precision Precision How repeatable are the results? Repeatability (intra-day) Intermediate Precision (inter-day) Quantitation LOQ / LOD What are the lowest detectable & quantifiable levels? Signal-to-Noise ratio (S/N) LOD (S/N=3), LOQ (S/N=10) Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Quantitation

Caption: Core parameters for HPLC method validation per ICH Q2(R1).

  • Specificity: Achieved by demonstrating baseline separation from all potential impurities and excipients. Forced degradation studies (acid, base, peroxide, heat, light) are performed to ensure degradation products do not interfere with the main peak.

  • Linearity: Confirmed by preparing a series of solutions of known concentrations and plotting the detector response. The correlation coefficient (r²) must be close to 1.[15]

  • Accuracy: Assessed by spiking a sample with known amounts of the pure substance and measuring the recovery.

  • Precision: Determined through repeated injections of the same sample (repeatability) and by having different analysts run the method on different days (intermediate precision).

  • LOD & LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively, are established to define the sensitivity of the method.[15]

Conclusion

For researchers, scientists, and drug development professionals, the choice of analytical methodology is a critical decision that impacts the integrity of their work. This guide demonstrates that for assessing the purity of synthesized 3-Nitro-9-nitrosocarbazole, a well-developed and validated gradient RP-HPLC method is not just an option, but a necessity. It provides unparalleled specificity, sensitivity, and quantitative accuracy, far surpassing alternative techniques. By understanding the scientific principles behind the method and adhering to rigorous validation standards, researchers can ensure the quality of their materials and the reliability of their scientific findings.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Alenazi, F. K., et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • Patel, D., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • Kumar, A., & Saini, G. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Juskowiak, B., et al. (2024). Carbazole Derivatives Binding to Bcl-2 Promoter Sequence G-quadruplex. PMC. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Yilmaz, B., et al. (n.d.). High Performance Liquid Chromatography-Tandem Mass Spectrometric determination of carcinogen nitrosamine impurities from pharmac. DergiPark.
  • OUCI. (n.d.). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer.
  • Sigma-Aldrich. (n.d.). HPLC Separation of Nitrosamines with Supel Carbon LC.
  • ResearchGate. (n.d.). Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products. Available at: [Link]

  • Juskowiak, B., et al. (2018). Carbazole Derivatives' Binding to c-KIT G-Quadruplex DNA. MDPI.
  • Benchchem. (n.d.). Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis.
  • PrepChem.com. (n.d.). Synthesis of 9-(β-cyanoethyl)-3-nitrocarbazole.
  • Shulyak, E. A., et al. (n.d.). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate.
  • PubChem. (n.d.). 9H-Carbazole, 3-nitro-9-nitroso-.
  • LOCKSS. (n.d.). SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES.
  • AquigenBio. (2024). Synthesis of Nitroso Compounds: A Practical Guide.
  • Google Patents. (n.d.). Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.
  • Al-Rimawi, F., et al. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Available at: [Link]

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Structural Confirmation of 3-Nitro-9-nitrosocarbazole: X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex heterocyclic scaffolds, the precise structural elucidation of highly functionalized carbazoles has become a critical analytical bottleneck. 3-Nitro-9-nitrosocarbazole (CAS 5393-41-9) is a prime example of a compound that challenges standard analytical workflows. Widely utilized as a mild nitrosating reagent and an intermediate in the synthesis of specialized dyes and bioactive molecules , its dual functionalization—a nitro group at the C3 position and a nitroso group at the N9 position—creates significant potential for positional isomerism and conformational ambiguity.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against traditional spectroscopic alternatives (NMR, FT-IR, HRMS) for the structural confirmation of 3-Nitro-9-nitrosocarbazole, providing researchers with field-proven methodologies and experimental data to validate their own synthetic pipelines.

The Analytical Challenge: Isomerism and N-N Bond Dynamics

Standard spectroscopic methods often fall short when characterizing N-nitroso compounds. The fundamental issue lies in the partial double-bond character of the N-N bond , which arises from the delocalization of the amine nitrogen's lone pair into the electron-withdrawing nitroso group.

In solution-state Nuclear Magnetic Resonance (NMR), this restricted rotation leads to the presence of multiple conformational isomers (rotamers) that exchange at rates comparable to the NMR timescale. The result is severe peak broadening and complex, overlapping spectra that obscure the precise positional assignment of the C3-nitro group. Furthermore, during the nitration of 9-nitrosocarbazole, the system is prone to rearrangement, often yielding a mixture of 1-nitro and 3-nitro isomers . Distinguishing these isomers definitively requires the unambiguous 3D spatial resolution that only X-ray crystallography can provide.

Methodological Comparison

The following table summarizes the performance of various analytical techniques for the structural elucidation of 3-Nitro-9-nitrosocarbazole.

Analytical TechniquePrimary OutputResolution & SpecificityLimitations for 3-Nitro-9-nitrosocarbazole
SCXRD 3D Electron Density MapAbsolute positional assignment; precise bond lengths (e.g., N-N distance ~1.38 Å).Requires high-quality, defect-free single crystals; solid-state conformation only.
¹H / ¹³C NMR Chemical EnvironmentsModerate ; identifies aromatic spin systems.Peak broadening due to N-N restricted rotation; struggles to differentiate 1- vs. 3-nitro isomers without 2D NOESY.
FT-IR Vibrational FrequenciesLow ; confirms functional groups (NO₂ at ~1530 cm⁻¹, N=O at ~1440 cm⁻¹).No spatial resolution; cannot determine positional isomerism.
HRMS (ESI-TOF) Exact Mass (m/z)High mass accuracy (m/z 241.0487).Cannot differentiate between structural isomers (e.g., C-nitroso vs. N-nitroso).

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To establish a self-validating system, the protocol below outlines the complete pipeline from the targeted synthesis of 3-Nitro-9-nitrosocarbazole to its crystallographic resolution.

Workflow A Synthesis 3-Nitrocarbazole + NaNO2 B Purification Recrystallization (Acetone) A->B Yields crude product C SCXRD Data Collection Mo Kα Radiation, 100 K B->C Single crystals D Structure Solution Direct Methods (SHELXT) C->D Diffraction patterns E Structural Confirmation Isomer & Conformation Verified D->E Electron density map

Figure 1: Experimental workflow for the synthesis and SCXRD analysis of 3-Nitro-9-nitrosocarbazole.

Step 1: Synthesis and Crystallization

Causality: High-quality single crystals are the absolute prerequisite for SCXRD. Recrystallization from a moderately polar solvent ensures slow crystal growth, minimizing lattice defects.

  • Reaction: React 3-nitrocarbazole (30 mmol) with sodium nitrite (40 mmol) in acetic acid (120 mL) at 70 °C. Maintain the reaction until complete conversion is observed via TLC.

  • Isolation: Evaporate the solvent under reduced pressure to yield crude 3-nitro-9-nitrosocarbazole.

  • Crystallization: Dissolve the crude product in a minimum volume of boiling acetone (or 2-butanone). Allow the solution to cool slowly to room temperature undisturbed over 48 hours to yield brown-yellow needle-like crystals.

Step 2: Crystal Mounting and Data Collection

Causality: Data collection at cryogenic temperatures (100 K) is critical. It reduces the thermal vibrations of the atoms, drastically improving high-angle diffraction intensity and minimizing the risk of X-ray-induced degradation of the photosensitive nitroso group.

  • Selection: Under a polarized light microscope, select a single crystal with uniform extinction (approximate dimensions: 0.2 × 0.1 × 0.1 mm).

  • Mounting: Coat the crystal in perfluoropolyether oil to prevent solvent loss and mount it on a glass fiber or MiTeGen loop.

  • Diffraction: Transfer the crystal to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K. Collect full-sphere data using ω-scans.

Step 3: Structure Solution and Refinement

Causality: A self-validating crystallographic model requires rigorous mathematical refinement to ensure the calculated electron density matches the observed diffraction data (R-factor < 5%).

  • Integration: Integrate the diffraction frames and apply multi-scan absorption corrections.

  • Solution: Solve the phase problem using direct methods (e.g., SHELXT) to locate the heavy atoms (C, N, O).

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: Run the final .cif file through the IUCr checkCIF routine to ensure the absence of missing symmetry elements or unresolved solvent voids.

Structural Insights & Mechanistic Grounding

Once the SCXRD structure is solved, it provides definitive proof of the molecular architecture that spectroscopic methods cannot definitively resolve:

  • Positional Confirmation: The electron density map unambiguously places the nitro group (-NO₂) at the C3 position of the carbazole backbone and the nitroso group (-N=O) at the N9 position, ruling out any 1-nitro or 3,6-dinitro byproducts generated during the synthesis .

  • N-N Bond Length and Conformation: Crystallographic data of related N-substituted carbazoles reveal that the N-N bond length is typically around 1.38 Å. This intermediate length confirms the partial double-bond character responsible for the NMR peak broadening. Furthermore, the X-ray structure reveals a staggered conformation between the carbazole plane and the nitroso group, driven by the steric repulsion between the oxygen atom of the nitroso group and the adjacent C1/C8 protons of the carbazole ring.

  • Coplanarity of the Nitro Group: Unlike the sterically hindered N9 position, the C3-nitro group remains nearly coplanar with the carbazole aromatic system, maximizing π-conjugation—a feature that directly influences the compound's electronic properties and its utility as a dye intermediate.

By integrating SCXRD into the analytical workflow, researchers bypass the ambiguities of solution-state dynamics, achieving absolute certainty in the structural confirmation of highly functionalized carbazoles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79363, 3-nitro-9-nitrosocarbazole." PubChem,[Link]

  • LookChem. "3-Nitro-9-nitroso-9H-carbazole (CAS 5393-41-9) Basic Information and Safety Data." LookChem,[Link]

  • Weil, J. A., et al. "Crystal and molecular structure of 9-(2,4,6-trinitroanilino)-carbazole, C18H11N5O6." Canadian Journal of Chemistry, 1987.[Link]

A Comparative Guide to the Synthetic Routes of 3-Nitro-9-nitrosocarbazole: An Efficiency Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, carbazole derivatives stand out for their significant biological activities and applications in materials science. Among these, 3-Nitro-9-nitrosocarbazole is a molecule of interest, potentially serving as a key intermediate in the synthesis of novel therapeutic agents and functional materials. The strategic introduction of the nitro and nitroso groups onto the carbazole scaffold opens up a rich chemical space for further derivatization. This guide provides a comprehensive comparison of plausible synthetic routes to 3-Nitro-9-nitrosocarbazole, focusing on efficiency, safety, and scalability to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of 3-Nitro-9-nitrosocarbazole is not explicitly detailed in readily available literature. Therefore, this guide will dissect the synthesis into two key transformations: the nitration of the carbazole ring system and the subsequent N-nitrosation of the secondary amine. Two primary synthetic pathways can be envisioned:

  • Route 1: Nitration of Carbazole followed by N-Nitrosation. This is the most logical and likely successful approach, involving the initial regioselective nitration of carbazole to yield 3-nitrocarbazole, followed by the nitrosation of the secondary amine.

  • Route 2: N-Nitrosation of Carbazole followed by Nitration. This alternative route involves the initial formation of 9-nitrosocarbazole, followed by the nitration of the aromatic ring. The feasibility of this route is more uncertain due to the potential for the nitroso group to influence the regioselectivity of the nitration or to be unstable under nitrating conditions.

This guide will focus primarily on the more plausible Route 1, providing a detailed analysis of the available methods for each step and a prospective comparison of their efficiencies.

Route 1: Nitration of Carbazole followed by N-Nitrosation

This two-step approach is the most promising pathway for the synthesis of 3-Nitro-9-nitrosocarbazole. The efficiency of the overall process will be a product of the efficiencies of the individual nitration and nitrosation steps.

Synthetic_Pathway_1 Carbazole Carbazole 3-Nitrocarbazole 3-Nitrocarbazole Carbazole->3-Nitrocarbazole Step 1: Nitration 3-Nitro-9-nitrosocarbazole 3-Nitro-9-nitrosocarbazole 3-Nitrocarbazole->3-Nitro-9-nitrosocarbazole Step 2: N-Nitrosation Efficiency_Comparison cluster_0 Route 1A: Urea Nitrate + TBN cluster_1 Route 1B: Nitric Acid + NaNO2/HCl A1 Carbazole A2 3-Nitrocarbazole A1->A2 Urea Nitrate/AcOH A3 3-Nitro-9-nitrosocarbazole A2->A3 TBN Efficiency_A High Overall Efficiency Mild Conditions, High Selectivity B1 Carbazole B2 3-Nitrocarbazole B1->B2 HNO3/AcOH B3 3-Nitro-9-nitrosocarbazole B2->B3 NaNO2/HCl Efficiency_B Moderate Efficiency Harsh Conditions, Potential Byproducts

A Comparative Guide to the Electronic Properties of Mono- vs. Di-Nitrocarbazoles for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics and medicinal chemistry, carbazole derivatives stand out for their versatile electronic properties, thermal stability, and charge-transporting capabilities.[1][2] The introduction of nitro groups, potent electron-withdrawing moieties, onto the carbazole scaffold dramatically alters its electronic and photophysical characteristics.[3][4][5] This guide provides a comprehensive comparative analysis of the electronic properties of mono- and di-nitrocarbazoles, offering insights into the structure-property relationships that govern their performance in various applications. We will delve into the causality behind experimental choices for characterizing these molecules and present supporting data to illuminate the nuanced differences between these two classes of compounds.

The Influence of Nitration on the Carbazole Core

The carbazole moiety, a fused aromatic system with a central nitrogen atom, possesses a rich π-electron system that is readily tunable. Nitration, the substitution of one or more hydrogen atoms with a nitro group (-NO2), serves as a powerful strategy to modulate the electronic landscape of the carbazole core. The strongly electron-withdrawing nature of the nitro group significantly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap between them, and the overall charge distribution within the molecule.[5][6] These modifications, in turn, influence the material's color, luminescence, charge carrier mobility, and reactivity.[3][4]

The position and number of nitro groups are critical determinants of the resulting electronic properties.[3] This guide will focus on a comparative analysis of representative mono-nitrocarbazoles (e.g., 1-nitrocarbazole and 3-nitrocarbazole) and di-nitrocarbazoles (e.g., 1,6-dinitrocarbazole and 3,6-dinitrocarbazole) to elucidate these structure-property relationships.

Comparative Analysis of Electronic and Photophysical Properties

The electronic and photophysical behaviors of mono- and di-nitrocarbazoles exhibit significant differences, which are summarized below. These properties are crucial for their application in organic light-emitting diodes (OLEDs), photovoltaics, and as photosensitizers.[1][7]

Frontier Molecular Orbital (HOMO/LUMO) Energies

The HOMO and LUMO energy levels are fundamental parameters that govern the charge injection and transport properties of organic materials.[8][9] These are typically determined experimentally using cyclic voltammetry and computationally via Density Functional Theory (DFT).[10]

Table 1: Comparative HOMO/LUMO Energy Levels and Band Gaps of Nitrocarbazoles (Illustrative DFT Data)

CompoundIsomerHOMO (eV)LUMO (eV)Energy Gap (eV)
Mono-nitrocarbazole 1-nitrocarbazole-6.2-2.53.7
3-nitrocarbazole-6.1-2.63.5
Di-nitrocarbazole 1,6-dinitrocarbazole-6.8-3.43.4
3,6-dinitrocarbazole-6.7-3.53.2

Note: These are representative values derived from DFT calculations and can vary based on the computational method and basis set used. Experimental values may differ.

The addition of a second nitro group generally leads to a stabilization of both the HOMO and LUMO levels, resulting in a lower energy gap. This is a direct consequence of the increased electron-withdrawing strength of two nitro groups compared to one. The position of the nitro group also plays a role, with different isomers exhibiting slightly different energy levels due to variations in the extent of electronic communication with the carbazole core.[3]

Photophysical Properties: Absorption and Emission

The absorption and emission characteristics of nitrocarbazoles are highly sensitive to the degree and position of nitration. These properties are typically investigated using UV-Vis absorption and photoluminescence spectroscopy.[3][4]

A study by Mesaros et al. (2003) revealed that the presence and location of the nitro group induce significant changes in the photophysical behavior of carbazole derivatives.[3][4] Mono-nitrocarbazoles like 1-nitrocarbazole and 3-nitrocarbazole exhibit distinct absorption spectra.[11] Interestingly, these compounds often show weak or no fluorescence at room temperature but can exhibit phosphorescence at low temperatures (77 K).[3][12] The introduction of a second nitro group, as in 1,6-dinitrocarbazole and 3,6-dinitrocarbazole, further modifies these properties.[12]

Table 2: Comparative Photophysical Properties of Nitrocarbazoles

PropertyMono-nitrocarbazoles (1- and 3-)Di-nitrocarbazoles (1,6- and 3,6-)
UV-Vis Absorption Multiple bands in the UV region, with the position and intensity dependent on the isomer and solvent.[11]Red-shifted absorption compared to mono-nitrocarbazoles due to extended conjugation and lowered LUMO.
Fluorescence Generally weak or undetectable at room temperature.[3]Typically non-fluorescent.
Phosphorescence (77 K) Observable phosphorescence, with the intensity and lifetime varying between isomers.[3][12]Phosphorescence is also observed, with characteristics influenced by the substitution pattern.[12]

The quenching of fluorescence in nitrocarbazoles is often attributed to efficient intersystem crossing from the singlet excited state to the triplet state, a process enhanced by the heavy atom effect of the nitro group's oxygen atoms and the presence of n-π* transitions.[3]

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is essential for a thorough understanding of the electronic properties of nitrocarbazoles.

Experimental Protocols

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation:

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[10]

Step-by-Step Protocol:

  • Solution Preparation: Prepare a dilute solution (typically 1 mM) of the nitrocarbazole compound in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Calibration: Add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), for accurate potential calibration.[10]

  • Data Acquisition: Scan the potential between a set range and record the resulting current. The potential at which oxidation occurs corresponds to the HOMO level, and the potential for reduction corresponds to the LUMO level.

  • Energy Level Calculation: The HOMO and LUMO energies can be estimated using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

UV-Vis and Photoluminescence Spectroscopy:

These techniques are used to probe the electronic transitions and emissive properties of the molecules.

  • Sample Preparation: Prepare solutions of the nitrocarbazole in various solvents of differing polarity to investigate solvatochromic effects.

  • Absorption Measurement: Record the UV-Vis absorption spectrum to identify the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions from the ground state to excited states.

  • Emission Measurement: Excite the sample at a wavelength within its absorption band and record the emission spectrum to determine the fluorescence and/or phosphorescence properties. For phosphorescence, measurements are typically conducted at low temperatures (77 K) in a frozen solvent matrix to minimize non-radiative decay pathways.[3]

Computational Workflow: Density Functional Theory (DFT)

DFT is a powerful computational method for predicting the electronic structure and properties of molecules.[5][6]

Typical DFT Workflow:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output A Molecular Structure (Initial Geometry) B Geometry Optimization A->B Initial guess C Frequency Calculation (Confirm Minimum Energy) B->C Optimized structure D Single-Point Energy (Electronic Properties) C->D Verified minimum E Optimized Geometry D->E F HOMO/LUMO Energies D->F G Molecular Orbitals D->G H Simulated Spectra (UV-Vis) D->H

Sources

A Researcher's Guide to Amine Derivatization: A Comparative Analysis of 3-Nitro-9-nitrosocarbazole and Conventional Agents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amine-containing compounds is a persistent analytical challenge. Many of these molecules, including critical biomarkers, pharmaceutical intermediates, and biogenic amines, lack the necessary chromophores or fluorophores for direct detection by High-Performance Liquid Chromatography (HPLC). Pre-column derivatization addresses this by covalently attaching a molecular tag, enhancing detectability.

This guide provides an in-depth comparison of derivatizing agents, focusing on the unique mechanistic properties of the trans-nitrosating agent, 3-Nitro-9-nitrosocarbazole, versus widely-used fluorescent and UV-active labeling reagents. We will explore the causality behind experimental choices, present detailed protocols, and offer quantitative performance data to guide your selection of the optimal reagent for your analytical needs.

Section 1: The Chemistry of N-Nitrosation: A Mechanistic Look at 3-Nitro-9-nitrosocarbazole

3-Nitro-9-nitrosocarbazole (CAS 5393-41-9) is not a typical derivatizing agent for enhancing UV or fluorescence detection.[1][2] Instead, its primary function is to act as a trans-nitrosating agent . This means it efficiently transfers its nitroso (-N=O) group to a nucleophile, most notably a secondary amine, to form an N-nitrosamine.[3]

A significant advantage of this reagent is its ability to function under neutral conditions.[3] This is in stark contrast to traditional nitrosation methods that require sodium nitrite in acidic media.[4] The reaction with nitrous acid is pH-dependent, and the actual nitrosating species, such as dinitrogen trioxide (N₂O₃), forms under acidic conditions.[4][5] 3-Nitro-9-nitrosocarbazole circumvents the need for a harsh acidic environment, which can be crucial when dealing with acid-labile analytes.

The reaction proceeds via a nucleophilic attack of the secondary amine on the nitroso group of the 3-Nitro-9-nitrosocarbazole, leading to the formation of a stable N-nitrosamine derivative.

cluster_0 Trans-nitrosation Mechanism reagent 3-Nitro-9-nitrosocarbazole product N-Nitrosamine (R₂N-N=O) reagent->product Nitroso Group Transfer byproduct 3-Nitrocarbazole reagent->byproduct amine Secondary Amine (R₂NH) amine->reagent Nucleophilic Attack (Neutral pH)

Caption: Trans-nitrosation of a secondary amine.

The formation of N-nitrosamines is of significant interest in toxicology and pharmaceutical sciences, as many compounds in this class are considered probable carcinogens.[6][7] Therefore, 3-Nitro-9-nitrosocarbazole is a specialized tool for studies focused on the formation, identification, and quantification of nitrosamines themselves, rather than a general-purpose reagent for routine bioanalysis via HPLC-UV/FLD. Detection of the resulting nitrosamine typically requires mass spectrometry (MS) or specialized techniques like a Thermal Energy Analyzer (TEA).[8]

Section 2: High-Sensitivity Derivatizing Agents for HPLC

In contrast to the specific reactivity of 3-Nitro-9-nitrosocarbazole, most derivatization strategies aim to attach a tag that imparts strong UV absorbance or fluorescence, enabling highly sensitive quantification. Below, we compare three of the most common and reliable agents.

Dansyl Chloride (DNS-Cl)

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts.[9] It has long been a gold standard for sensitive amino acid and amine analysis.[9][10] The high fluorescence quantum yield of the dansyl group allows for detection at very low concentrations.[11]

cluster_1 Dansyl Chloride Derivatization dansyl Dansyl Chloride product Fluorescent Dansyl-Amine Adduct dansyl->product amine Primary/Secondary Amine amine->dansyl Nucleophilic Substitution (Alkaline pH)

Caption: Derivatization with Dansyl Chloride.

Experimental Protocol: Derivatization of Amines with Dansyl Chloride

  • Reagent Preparation:

    • Amine Standard/Sample: Prepare a stock solution of the target amine in a suitable solvent (e.g., 0.1 M HCl).

    • Dansyl Chloride Solution: Prepare a solution of Dansyl Chloride (e.g., 1.5 mg/mL) in acetone or acetonitrile. This solution is sensitive to light and moisture and should be prepared fresh.[9]

    • Buffer: Prepare a 100 mM sodium bicarbonate or borate buffer, pH 9.5-10.0.

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the amine standard or sample with 200 µL of the alkaline buffer.

    • Add 200 µL of the Dansyl Chloride solution and vortex immediately.

    • Incubate the mixture in a heating block at 60°C for 45 minutes in the dark.

    • After incubation, add a small amount of a quenching reagent, such as a 2% solution of methylamine or proline, to react with excess Dansyl Chloride.

    • Acidify the solution with 1 M HCl to stop the reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

o-Phthalaldehyde (OPA)

OPA is a classic derivatizing agent that reacts very rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[12] A key advantage is that OPA and its hydrolysis products are non-fluorescent, leading to low background signals.[13] Its primary limitation is its lack of reactivity with secondary amines and the relative instability of the resulting derivatives, which often necessitates automated pre-column derivatization.[13][14]

cluster_2 OPA Derivatization opa o-Phthalaldehyde (OPA) product Fluorescent Isoindole Derivative opa->product amine Primary Amine amine->opa Condensation (Room Temp, seconds) thiol Thiol (e.g., MPA) thiol->opa

Caption: OPA reaction with a primary amine and thiol.

Experimental Protocol: Derivatization of Primary Amines with OPA

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid (MPA). This reagent should be stored in the dark.

    • Sample/Standard: Prepare in a weak acid or buffer.

  • Derivatization Procedure (typically performed in an autosampler):

    • Combine 50 µL of the amine sample/standard with 50 µL of the OPA reagent.

    • Mix thoroughly.

    • Allow the reaction to proceed for 1-2 minutes at room temperature.[14]

    • Inject the mixture directly into the HPLC system. Due to the derivative's instability, analysis should be performed promptly.

Fluorescamine

Like OPA, fluorescamine is a fluorogenic reagent that is itself non-fluorescent but reacts rapidly with primary amines to yield highly fluorescent pyrrolinone derivatives.[15][16] The reaction is extremely fast, occurring in seconds at room temperature.[17] While the reagent and its hydrolysis byproducts are non-fluorescent, reducing background noise, it does require a large excess for reaction, and the resulting derivatives can be less stable than those from Dansyl Chloride.[16][17][18]

cluster_3 Fluorescamine Derivatization fluorescamine Fluorescamine product Fluorescent Pyrrolinone fluorescamine->product amine Primary Amine amine->fluorescamine Reaction (Room Temp, seconds)

Caption: Derivatization with Fluorescamine.

Experimental Protocol: Derivatization of Primary Amines with Fluorescamine

  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M borate buffer, pH 9.0.

    • Fluorescamine Solution: Prepare a solution of fluorescamine (e.g., 5 mg/mL) in dry acetone or acetonitrile. This solution is unstable in the presence of water and should be prepared fresh.[18]

    • Sample/Standard: Prepare in the borate buffer.

  • Derivatization Procedure:

    • To 1.0 mL of the buffered amine sample/standard, rapidly add 0.5 mL of the fluorescamine solution while vortexing vigorously.

    • The reaction is nearly instantaneous.

    • The fluorescence of the derivative is stable for several hours.[18]

    • Inject the sample into the HPLC system.

Section 3: Performance Comparison and Selection Guide

The choice of derivatizing agent is a critical decision that directly impacts analytical sensitivity, specificity, and workflow efficiency. The table below summarizes the key performance characteristics of the discussed reagents.

Feature3-Nitro-9-nitrosocarbazoleDansyl Chloride (DNS-Cl)o-Phthalaldehyde (OPA)Fluorescamine
Target Analytes Secondary Amines[3]Primary & Secondary Amines[9]Primary Amines only[13]Primary Amines only[15][16]
Reaction Mechanism Trans-nitrosationNucleophilic SulfonylationCondensation with ThiolSpiro Ring Opening
Reaction pH Neutral[3]Alkaline (pH 9-10.5)[10]Alkaline (pH 9.5-11)[14]Alkaline (pH 8-9.5)[18]
Reaction Time Varies (minutes to hours)30-60 min at elevated temp.[10]1-2 minutes at RT[14]< 1 minute at RT[17]
Derivative Product N-NitrosamineFluorescent SulfonamideFluorescent IsoindoleFluorescent Pyrrolinone
Derivative Stability Generally StableVery Stable[9]Unstable (often requires automation)[14]Moderately Stable[18]
Detection Method MS, TEA[8]HPLC-FLD, HPLC-UV, MS[10]HPLC-FLD[12]HPLC-FLD[17]
Typical λex / λem (nm) N/A~340 / ~525[12]~340 / ~455[14]~390 / ~475[16][18]
Key Advantage Specific for nitrosation; works at neutral pH.[3]High sensitivity, reacts with 1°/2° amines, stable derivative.[9][19]Fast reaction, low background, ideal for automation.[13]Very fast reaction, non-fluorescent reagent/byproducts.[16][17]
Key Limitation Product is a potential carcinogen; not for general fluorescence/UV.[7]Longer reaction time, excess reagent must be removed/quenched.[10]Unstable derivative, does not react with secondary amines.[13][14]Reacts only with primary amines, reagent hydrolysis can be an issue.[16]
Decision-Making Workflow

To assist in selecting the appropriate agent, the following workflow outlines a logical decision process based on common analytical requirements.

start Start: Define Analytical Goal q1 Goal: Study N-Nitrosamine Formation? start->q1 reagent_nitroso Use 3-Nitro-9-nitrosocarbazole (Detect with MS/TEA) q1->reagent_nitroso Yes q2 Goal: Quantify Amines via HPLC-UV/FLD q1->q2 No q3 Sample contains Secondary Amines? q2->q3 reagent_dansyl Use Dansyl Chloride q3->reagent_dansyl Yes q4 High throughput / automation is available? q3->q4 No (Primary Amines Only) reagent_opa Use OPA q4->reagent_opa Yes reagent_fluorescamine Use Fluorescamine q4->reagent_fluorescamine No

Caption: Workflow for selecting an amine derivatizing agent.

Conclusion

The selection of a derivatizing agent is not a one-size-fits-all decision. It requires a clear understanding of the analytical objective and the chemical nature of the target analytes. 3-Nitro-9-nitrosocarbazole stands apart as a specialized reagent for inducing N-nitrosation, a critical tool for toxicological assessments and mechanistic studies where the formation of nitrosamines is the endpoint.

For routine quantitative analysis, conventional fluorescent tagging agents offer superior performance. Dansyl Chloride is a robust and versatile choice for achieving high sensitivity for both primary and secondary amines, albeit with a more demanding protocol. OPA and Fluorescamine provide rapid and specific derivatization of primary amines, making them highly suitable for automated, high-throughput applications where derivative stability is managed by immediate analysis. By aligning the reagent's properties with the specific demands of the research question, scientists can develop robust, sensitive, and reliable analytical methods for amine quantification.

References

  • PubMed. (n.d.). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
  • BenchChem. (2025). Navigating Amine Analysis: A Comparative Guide to HPLC-FLD Derivatization.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • BenchChem. (2025). A Comparative Guide to Fluorescent Derivatization Agents for Carboxylic Acid Analysis.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Royal Society of Chemistry. (n.d.). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst.
  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis....
  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
  • Royal Society of Chemistry. (n.d.). Comparison of using two different labeling reagents for rapid analysis of triterpenic acids by pre-column derivatization with RP-HPLC-FLD and application to plant samples. Analytical Methods.
  • Chula Digital Collections. (2016, December 31). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification.
  • Scribd. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
  • BenchChem. (2025, December). A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization.
  • Microchemical Journal. (2020, March). A review on the use of fluorescamine as versatile and convenient analytical probe.
  • Wikipedia. (n.d.). Dansyl chloride.
  • Michigan State University Department of Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid.
  • BenchChem. (2025). A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride.
  • GSRS. (n.d.). 3-NITRO-9-NITROSOCARBAZOLE.
  • BenchChem. (2025). A Head-to-Head Comparison: Dansyl Chloride vs. Dabsyl Chloride for Amino Acid Analysis.
  • Sigma-Aldrich. (n.d.). 3-nitro-9-nitroso-9H-carbazole AldrichCPR.
  • Wikipedia. (n.d.). Fluorescamine.
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  • ACS Publications. (n.d.). The Organic Chemistry of N-Nitrosamines: A Brief Review.
  • ResearchGate. (2019, June 25). Are there different types of Dansyl Chloride?.
  • Journal of Molecular Modeling. (2011, April 15). Theoretical investigation of reactivities of amines in the N-nitrosation reactions by N2O3.
  • ResearchGate. (2025, April 6). Primary amines in formation of nitrosamine.
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  • Google Patents. (n.d.). CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
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  • MDPI. (2024, April 17). Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone.
  • Sigma-Aldrich. (n.d.). 3-nitro-9-octyl-9h-carbazole.
  • ResearchGate. (2025, August 9). Structures of 9-ethyl-3-nitrocarbazole and 1-(9-carbazolyl)-3-(3-nitro-9-carbazolyl)propane.
  • PubMed. (1989, August). [Nitrated polycyclic aromatic hydrocarbons (nitro-PAH) in the suspended substances of the atmosphere. 2. Comparison of the mutagenicity of nitro-PAH and dust extracts of the air in the Ames, SOS repair induction and SCE test].
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Mechanistic Profiling and Comparative Efficacy of 3-Nitro-9-nitrosocarbazole (3-NNC) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of mechanistic pharmacology and toxicology, distinguishing the precise action of N-nitroso compounds is critical. Unlike classical dialkyl nitrosamines that require enzymatic activation, 3-Nitro-9-nitrosocarbazole (3-NNC) derivatives present a unique, dual-pathway mechanism of action. As a Senior Application Scientist, I have structured this guide to objectively compare 3-NNC against conventional alternatives, providing you with the theoretical grounding and self-validating experimental workflows necessary to confirm its activity in your laboratory.

Mechanistic Causality: The Role of the 3-Nitro Group

The unique reactivity of 3-NNC stems directly from its molecular architecture. Unsubstituted N-nitrosamines generally require harsh acidic conditions or cytochrome P450-mediated α-hydroxylation to release nitric oxide (NO) or form reactive species. However, the electron-withdrawing 3-nitro group in 3-NNC significantly decreases the electron density on the carbazole nitrogen.

This polarization weakens the N-NO bond, enabling 3-NNC to act as a potent transnitrosating agent at physiological pH without the need for acidic or metabolic activation ()[1]. This allows 3-NNC to directly transfer NO to biological thiols, forming S-nitrosothiols (e.g., converting N-acetylpenicillamine to SNAP), which subsequently modulate downstream cellular signaling ()[2].

Simultaneously, homolytic or heterolytic cleavage of this labile bond generates an antiaromatic nitrenium ion (or a nitrogen-centered π-radical). This highly electrophilic intermediate is the primary driver of targeted DNA damage, forming irreversible adducts that initiate cellular apoptosis ()[3].

MOA A 3-Nitro-9-nitrosocarbazole (3-NNC) B Transnitrosation (Neutral pH) A->B Thiol Interaction C Homolysis / Activation A->C Thermal/Photolytic D S-Nitrosothiols (e.g., SNAP) Targeted NO Signaling B->D NO Transfer E Nitrenium Ion / Radical Electrophilic Intermediate C->E N-NO Cleavage F Vasodilation & Enzyme Modulation D->F G DNA Adduct Formation (Genotoxicity/Apoptosis) E->G

Fig 1: Dual mechanism of action of 3-NNC derivatives via transnitrosation and nitrenium formation.

Comparative Performance Analysis

To contextualize 3-NNC's utility in drug development and toxicology, we must benchmark it against standard agents across key pharmacological metrics.

Property / Metric3-Nitro-9-nitrosocarbazole (3-NNC)S-Nitroso-N-acetylpenicillamine (SNAP)N-Nitrosodimethylamine (NDMA)Cisplatin
Primary MOA Dual: Transnitrosation & NitreniumNO Donor (S-nitrosothiol)Alkylating Agent (Diazonium)DNA Crosslinker
Activation Requirement None (Spontaneous at pH 7.4)Trace Cu²⁺ / LightCYP450 (α-hydroxylation)Intracellular Aquation
NO Release Half-Life ~1.5 - 2 Hours (pH 7.4)~6 Hours (pH 7.4)N/AN/A
DNA Adduct Formation High (C8-dG nitrenium adducts)NoneHigh (O6-methylguanine)Very High (Pt-dG crosslinks)
Cytotoxicity Profile Targeted Apoptosis via DNA damageVasodilation / Low CytotoxicityMutagenic / HepatotoxicHigh (Systemic Toxicity)
Self-Validating Experimental Workflows

A robust mechanistic claim requires a self-validating experimental setup. Below are the definitive protocols to isolate and confirm the dual pathways of 3-NNC.

Protocol 1: Quantification of Transnitrosation Kinetics

Objective: Confirm the NO-donating capacity of 3-NNC via direct transfer to thiols. Causality: We utilize N-acetylpenicillamine (NAP) as the acceptor because the resulting product, SNAP, has a distinct absorbance peak at 340 nm. Measuring SNAP formation isolates the transnitrosation mechanism from background NO gas release, providing a direct kinetic readout of NO transfer ()[2].

  • Prepare a 100 µM solution of 3-NNC in phosphate-buffered saline (PBS, pH 7.4) containing 1% DMSO to ensure solubility.

  • Add 1 mM NAP (10-fold molar excess) to drive pseudo-first-order kinetics.

  • Monitor the reaction continuously via UV-Vis spectrophotometry at 340 nm (ε = 0.94 M⁻¹ cm⁻¹) at 37°C for 2 hours.

  • Self-Validation Control: Run a parallel assay adding 50 µM of the NO scavenger cPTIO. A proportional decrease in the 340 nm signal confirms that the spectral change is strictly dependent on NO transfer, validating the assay's specificity.

Protocol 2: Trapping of Nitrenium Intermediates

Objective: Confirm the generation of the electrophilic nitrenium ion responsible for DNA damage. Causality: Nitrenium ions are transient and highly reactive. By introducing an excess of 2'-deoxyguanosine (dG), we act as a nucleophilic sink, trapping the nitrenium ion as a stable C8-dG adduct that can be robustly quantified via mass spectrometry ()[3].

  • Incubate 50 µM 3-NNC with 1 mM dG in Tris-HCl buffer (pH 7.4) at 37°C for 4 hours.

  • Quench the reaction with ice-cold acetonitrile and centrifuge at 14,000 x g to precipitate insoluble byproducts.

  • Analyze the supernatant using LC-MS/MS (ESI positive mode), utilizing multiple reaction monitoring (MRM) targeting the specific mass transition of the carbazolyl-dG adduct.

  • Self-Validation Control: Perform the incubation in the presence of 5 mM Glutathione (GSH). GSH acts as a competitive nucleophile; a significant reduction in C8-dG adduct formation proves that the adducts arise from a free electrophilic intermediate (nitrenium) rather than a concerted bimolecular reaction with intact 3-NNC.

Workflow S1 1. Compound Incubation S2 2. NO Transfer Kinetics (UV-Vis) S1->S2 + NAP/GSH S3 3. Nitrenium Trapping (Excess dG) S1->S3 + DNA/dG S4 4. LC-MS/MS Adduct Quantification S2->S4 Orthogonal Validation S3->S4 Extraction

Fig 2: Self-validating experimental workflow for quantifying 3-NNC dual-pathway activity.

References
  • Title: The Organic Chemistry of N-Nitrosamines: A Brief Review Source: American Chemical Society (ACS) URL: [Link]

  • Title: Formation of the distinct redox-interrelated forms of nitric oxide from reaction of dinitrosyl iron complexes (DNICs) and substitution ligands Source: Chemistry - A European Journal (via PubMed) URL: [Link]

  • Title: N-Carbazolyl π-Radical and Its Antiaromatic Nitrenium Ion: A Threshold Photoelectron Spectroscopic Study Source: The Journal of Physical Chemistry A (ACS) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.